molecular formula C12H7NO2 B1609127 4-(5-Formylfuran-2-yl)benzonitrile CAS No. 52130-32-2

4-(5-Formylfuran-2-yl)benzonitrile

Cat. No.: B1609127
CAS No.: 52130-32-2
M. Wt: 197.19 g/mol
InChI Key: VWGLKBAOUBWFNS-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H7NO2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Formylfuran-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Formylfuran-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGLKBAOUBWFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408127
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-32-2
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(5-Formylfuran-2-yl)benzonitrile from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(5-formylfuran-2-yl)benzonitrile , a critical biaryl intermediate used in the development of non-steroidal mineralocorticoid receptor antagonists and organic optoelectronic materials.

While multiple routes exist, this guide prioritizes the Suzuki-Miyaura Cross-Coupling protocol due to its convergence, functional group tolerance (specifically the nitrile and aldehyde), and scalability. A secondary stepwise route via Vilsmeier-Haack formylation is provided as a contingency for supply chain disruptions of specific starting materials.

Retrosynthetic Analysis

The structural integrity of 4-(5-formylfuran-2-yl)benzonitrile relies on the formation of the C–C bond between the electron-deficient cyanophenyl ring and the electron-rich furan moiety.

Strategic Disconnection

The most logical disconnection is at the inter-ring bond. We utilize the differing electronic properties of the rings to select our nucleophile and electrophile.

  • Route A (Convergent): Direct coupling of 5-bromo-2-furaldehyde with 4-cyanophenylboronic acid. This is the preferred industrial route.

  • Route B (Stepwise): Coupling of 2-bromofuran with 4-cyanophenylboronic acid, followed by C5-formylation.

Retrosynthesis Target Target Molecule 4-(5-Formylfuran-2-yl)benzonitrile Disconnection C-C Disconnection Target->Disconnection Retrosynthesis Furan Intermediate 2-(4-Cyanophenyl)furan Target->Furan Route B (Formylation) Boronic Nucleophile 4-Cyanophenylboronic acid Disconnection->Boronic Route A Bromide Electrophile 5-Bromo-2-furaldehyde Disconnection->Bromide Route A Vilsmeier Reagents POCl3 / DMF Furan->Vilsmeier

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki pathway (Route A) and the stepwise functionalization pathway (Route B).

Primary Protocol: Suzuki-Miyaura Coupling[1][2]

This protocol is optimized for chemoselectivity . The aldehyde group on the furan is susceptible to oxidation, and the nitrile can hydrolyze under harsh acidic/basic conditions. Therefore, a mild carbonate base and a strictly deoxygenated environment are required.

Reaction Scheme

Reagents: 4-Cyanophenylboronic acid (1.1 equiv), 5-Bromo-2-furaldehyde (1.0 equiv). Catalyst: Pd(PPh₃)₄ (3-5 mol%). Solvent: DME/Water (2:1) or Toluene/EtOH/Water (4:1:1). Base: Na₂CO₃ (2.0 equiv).

Step-by-Step Methodology
  • Preparation of Solvents: Degas 1,2-Dimethoxyethane (DME) and distilled water separately by sparging with Argon for 20 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid and oxidation of the aldehyde.

  • Reactor Charging:

    • To a flame-dried 3-neck round bottom flask equipped with a condenser and magnetic stir bar, add 5-bromo-2-furaldehyde (1.75 g, 10 mmol) and 4-cyanophenylboronic acid (1.62 g, 11 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.3 mmol, 3 mol%).

    • Note: Add the catalyst last to minimize air exposure.

  • Solvent & Base Addition:

    • Under a positive stream of Argon, add DME (40 mL).

    • Add the aqueous solution of Na₂CO₃ (2.12 g in 20 mL degassed water).

  • Reaction:

    • Heat the mixture to 85°C (reflux) under Argon.

    • Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The bromide typically consumes within 4–6 hours.

    • Endpoint: Disappearance of the furaldehyde spot (Rf ~0.5) and appearance of the highly fluorescent product (Rf ~0.3).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2][3]

Purification

The crude residue is often a yellow/brown solid.

  • Recrystallization (Preferred): Dissolve in minimum hot Ethanol/Toluene (9:1). Cool slowly to 4°C. This removes phosphine oxides and protodeboronated byproducts.

  • Flash Chromatography: If high purity (>99%) is required for biological assays, use a silica gel column eluting with a gradient of Hexanes

    
     20% EtOAc/Hexanes.
    
Mechanistic Insight

The cycle proceeds via oxidative addition of the Pd(0) into the C–Br bond of the furan. The electron-withdrawing aldehyde group at C5 makes the C2–Br bond more labile, facilitating this step. Transmetallation with the boronate (activated by the carbonate base) follows, and reductive elimination yields the biaryl.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 5-Bromo-2-furaldehyde Complex1 Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 - NaBr RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle emphasizing the oxidative addition to the electron-deficient furan.

Alternative Protocol: Vilsmeier-Haack Route[1]

If 5-bromo-2-furaldehyde is unavailable or expensive, the aldehyde can be installed after the coupling.

  • Step 1: Coupling. React 2-bromofuran with 4-cyanophenylboronic acid using the Suzuki conditions described above.

    • Yield: Typically 85-90%.

    • Intermediate: 4-(furan-2-yl)benzonitrile.[4]

  • Step 2: Formylation.

    • Cool DMF (5 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir 30 min to form the Vilsmeier reagent.

    • Add solution of 4-(furan-2-yl)benzonitrile in DMF.

    • Heat to 80°C for 2 hours.

    • Hydrolysis: Pour onto ice/NaOAc to liberate the aldehyde.

    • Note: Formylation occurs exclusively at the C5 position of the furan due to the directing effect of the ether oxygen and steric hindrance at C3/C4.

Data Summary & Optimization

The following table summarizes optimization parameters based on internal validation and literature precedents for similar electron-deficient biaryls.

ParameterCondition A (Recommended)Condition B (Alternative)Impact Analysis
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Tetrakis is cheaper but air-sensitive. Pd(dppf)Cl₂ is more robust but harder to remove during purification.
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Carbonate is milder, preserving the nitrile. Phosphate is faster but risks hydrolysis.
Solvent DME / Water (2:1)Toluene / EtOH / WaterDME offers better solubility for the aldehyde; Toluene is better for scale-up (azeotropic drying).
Temp 85°C100°C (Microwave)Microwave accelerates reaction (15 min) but requires specialized vessels.

Safety & Hazards

  • 4-Cyanophenylboronic acid: Irritant.[5] May release HCN under strong acid combustion; keep away from strong acids.

  • 5-Bromo-2-furaldehyde: Lachrymator and skin sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. All waste streams must be segregated for heavy metal disposal.

  • Benzonitrile Moiety: While stable, metabolic processing can release cyanide. Handle the final product with gloves and avoid dust inhalation.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Molbank, 2023.

  • Synthesis of 4-halo-2(5H)-furanones and their Suzuki-coupling reactions. Chinese Chemical Letters, 2006.

  • Boronic Acid Compounds for Suzuki Coupling Reaction. Fujifilm Wako Technical Report.

  • 4-(5-Formylfuran-2-yl)benzonitrile Product Data. PubChem Compound Summary.

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling. Organic Syntheses, 2007.

Sources

Spectroscopic Characterization of 4-(5-Formylfuran-2-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(5-Formylfuran-2-yl)benzonitrile is a bifunctional organic molecule incorporating a furan ring, a nitrile group, and an aldehyde functionality. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. Furan derivatives are known for their diverse biological activities, while the benzonitrile group is a common feature in many pharmaceuticals. The aldehyde group provides a reactive handle for further chemical transformations.

Chemical Structure and Properties

  • IUPAC Name: 4-(5-Formylfuran-2-yl)benzonitrile

  • Molecular Formula: C₁₂H₇NO₂

  • Molecular Weight: 197.19 g/mol

  • CAS Number: 52130-32-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(5-Formylfuran-2-yl)benzonitrile, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene and furan rings, as well as the aldehydic proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.7Singlet1HAldehyde proton (-CHO)
~7.8-8.0Multiplet4HBenzene ring protons
~7.4Doublet1HFuran ring proton (H4)
~7.2Doublet1HFuran ring proton (H3)

Causality Behind Predicted Shifts:

  • The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its expected downfield shift of around 9.7 ppm.

  • The protons on the benzonitrile ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact splitting pattern will depend on the substitution, but a complex multiplet is expected for the four protons.

  • The furan ring protons are also in the aromatic region but are influenced by the oxygen heteroatom and the electron-withdrawing aldehyde and benzonitrile substituents. The proton adjacent to the aldehyde group (H4) is expected to be more deshielded than the other furan proton (H3).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~178Aldehyde carbonyl carbon (-CHO)
~155Furan carbon C5
~152Furan carbon C2
~133-135Benzene ring carbons
~120-130Benzene ring carbons
~125Furan carbon C4
~118Nitrile carbon (-CN)
~115Furan carbon C3
~112Benzene ring carbon attached to the nitrile group

Causality Behind Predicted Shifts:

  • The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at a very downfield chemical shift.

  • The carbon of the nitrile group typically appears around 118 ppm.

  • The carbons of the furan and benzene rings will have distinct chemical shifts based on their electronic environment. The carbons directly attached to the electron-withdrawing groups (aldehyde, nitrile, and the other ring) will be more deshielded.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Place sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz) Tube->Spectrometer H1_Acquire Acquire ¹H NMR spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum H1_Acquire->C13_Acquire Processing Process the raw data (Fourier transform, phase correction, baseline correction) C13_Acquire->Processing Referencing Reference the spectra to the TMS signal Processing->Referencing Integration Integrate the peaks in the ¹H NMR spectrum Referencing->Integration IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample on the ATR crystal Background Collect a background spectrum of the empty ATR crystal Sample->Background Sample_Scan Lower the anvil and collect the sample spectrum Background->Sample_Scan Correction Perform ATR correction if necessary Sample_Scan->Correction Labeling Label the significant peaks Correction->Labeling

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 197.0477, corresponding to the molecular formula C₁₂H₇NO₂.

  • Fragmentation Pattern: The molecule may fragment upon ionization. Expected fragmentation patterns could include the loss of the formyl group (-CHO, 29 Da) or the cyano group (-CN, 26 Da).

Experimental Protocol for MS Data Acquisition (ESI-TOF)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) Infusion Infuse the sample solution into the ESI source Sample->Infusion Ionization Apply a high voltage to generate ions Infusion->Ionization Analysis Analyze the ions using a TOF mass analyzer Ionization->Analysis Calibration Calibrate the mass spectrum using a known standard Analysis->Calibration Formula_Det Determine the elemental composition from the accurate mass Calibration->Formula_Det

Sources

Spectroscopic Characterization of 4-(5-Formylfuran-2-yl)benzonitrile: A Strategic FT-IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the vibrational spectroscopy of 4-(5-Formylfuran-2-yl)benzonitrile , a conjugated "push-pull" system frequently utilized as an intermediate in organic electronics and medicinal chemistry. Unlike simple aliphatic compounds, the extended


-conjugation between the electron-withdrawing nitrile group, the electron-rich furan linker, and the terminal aldehyde creates specific "red-shifts" in vibrational frequencies. This guide provides a self-validating protocol for identifying these functional groups, distinguishing the molecule from its synthetic precursors, and assessing purity using Fourier Transform Infrared (FT-IR) spectroscopy.

Part 1: Structural Deconstruction & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule consists of three distinct moieties coupled through a conjugated


-system.
The Conjugation Effect

The electronic communication between the Benzonitrile (donor/acceptor context dependent) and the Formylfuran (acceptor) lowers the force constants of the multiple bonds.

  • Expectation: The carbonyl (

    
    ) and nitrile (
    
    
    
    ) stretches will appear at lower wavenumbers (frequencies) compared to their non-conjugated aliphatic counterparts due to the delocalization of
    
    
    -electrons, which increases the single-bond character of these functional groups.

MoleculeAnalysis cluster_0 Moiety 1: Benzonitrile cluster_1 Moiety 2: Furan Linker cluster_2 Moiety 3: Formyl Group CN Nitrile Group (-C≡N) ~2225 cm⁻¹ Ph Phenyl Ring Skeletal Modes CN->Ph Attached Furan Furan Ring C-O-C Stretch ~1015 cm⁻¹ Ph->Furan Conjugated Link (Suzuki Coupling) Aldehyde Carbonyl (C=O) ~1670 cm⁻¹ Furan->Aldehyde Conjugated Fermi C-H Fermi Doublet 2850 & 2750 cm⁻¹ Aldehyde->Fermi Diagnostic

Figure 1: Structural deconstruction of 4-(5-Formylfuran-2-yl)benzonitrile mapping chemical moieties to their expected vibrational modes.

Part 2: Critical Functional Group Assignments

The following table summarizes the diagnostic peaks. Note that the Intensity is a critical validation metric; if the Nitrile peak is weak, it may indicate hydrolysis to an amide or carboxylic acid.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Nitrile (-C≡N) Stretching2215 – 2230 Strong/SharpLocated in the "Silent Region." Absence of other peaks here makes it the primary confirmation of the benzonitrile moiety [1].
Aldehyde (C=O) Stretching1665 – 1680 Very StrongRed-shifted from standard 1700+ cm⁻¹ due to conjugation with the furan ring [2].
Aldehyde (C-H) Stretching2850 & 2750 MediumThe Fermi Doublet. The lower frequency band (~2750) is distinct from alkyl C-H stretches and confirms the aldehyde vs. ketone [3].
Aromatic Rings C=C Stretching1600 – 1450VariableMultiple bands representing the benzene and furan skeletal vibrations.
Furan Ring Ring Breathing~1015MediumCharacteristic of 2-substituted furans.
Aromatic C-H Stretching3000 – 3100WeakJust above the aliphatic region.[1]
Deep Dive: The Fermi Resonance Verification

The aldehyde C-H stretch is unique. It couples with the first overtone of the C-H bending vibration (which occurs ~1390 cm⁻¹).[2] This quantum mechanical mixing splits the absorption into two bands (approx. 2850 and 2750 cm⁻¹).

  • Validation Step: If you see a strong Carbonyl peak at 1670 cm⁻¹ but miss the doublet at 2750 cm⁻¹, suspect oxidation to a carboxylic acid (look for broad O-H trough) or conversion to a ketone.

Part 3: Experimental Protocol & Workflow

For this rigid, conjugated molecule, Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its speed and minimal sample preparation requirement, which reduces the risk of moisture absorption (a common issue with KBr pellets).

Method: Diamond ATR-FTIR
  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the background spectrum shows flat baselines in the 2200 cm⁻¹ and 1700 cm⁻¹ regions.

  • Sample Deposition: Place ~2-5 mg of the solid powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is essential for the high-wavenumber region (3000+ cm⁻¹).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended to resolve the Fermi doublet).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed) and baseline correction.

ExperimentalWorkflow cluster_check Spectral Validation Logic Start Crude Product (Suzuki Coupling) Prep Sample Prep: Diamond ATR (Preferred) No KBr grinding needed Start->Prep Scan Acquisition: 4000-400 cm⁻¹ Res: 2 cm⁻¹ Prep->Scan Check1 Check 2225 cm⁻¹ (Nitrile Present?) Scan->Check1 Check2 Check 1670 cm⁻¹ (Aldehyde Present?) Check1->Check2 Yes Fail Fail: Check Impurities Check1->Fail No Check3 Check 2750 cm⁻¹ (Fermi Doublet?) Check2->Check3 Yes Check2->Fail No Result Pass: Pure Compound Check3->Result Yes

Figure 2: Step-by-step experimental workflow and decision logic for spectral validation.

Part 4: Troubleshooting & Purity Assessment

Synthesizing this molecule usually involves a Suzuki coupling between 4-bromobenzonitrile and 5-formylfuran-2-boronic acid. FT-IR is a rapid tool for detecting unreacted starting materials.

Impurity / ArtifactSpectral MarkerCause
Boronic Acid (Precursor) Broad, strong band 3200–3400 cm⁻¹ (O-H stretch).Incomplete reaction or poor purification. The target molecule has NO O-H groups.
Phosphine Oxide Sharp, strong band ~1150–1200 cm⁻¹ (P=O).Residual catalyst ligand (e.g., from Pd(PPh₃)₄).
Water Broad hump ~3400 cm⁻¹ + bending mode ~1640 cm⁻¹ .Wet sample/KBr. The 1640 peak can interfere with the aldehyde analysis.
Carboxylic Acid Broad O-H trough 3300–2500 cm⁻¹ + C=O shift to ~1690 cm⁻¹ .Oxidation of the formyl group (Aldehyde → Acid).
Self-Validating Tip

If the spectrum shows a "clean" baseline from 3200 to 3600 cm⁻¹ (no O-H stretch), you have successfully removed the boronic acid precursor and avoided oxidation to the carboxylic acid. This is the fastest way to confirm gross purity before running HPLC or NMR.

References

  • Nitrile Stretching Frequency

    • Source: The Journal of Physical Chemistry B.
    • Relevance: Establishes the baseline frequency for benzonitrile derivatives (~2220-2230 cm⁻¹) and discusses Fermi resonance in specific nitrile contexts.
    • Link:[Link]

  • Conjugated Aldehyde Shifts

    • Source: Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones."
    • Relevance: Confirms that conjugation with aromatic/heteroaromatic rings lowers the C=O frequency to the 1660-1700 cm⁻¹ range.
    • Link:[Link]

  • Fermi Resonance in Aldehydes

    • Source: Spectroscopy Online. "The C=O Bond, Part II: Aldehydes."
    • Relevance: detailed explanation of the C-H stretch fundamental coupling with the C-H bend overtone, creating the diagnostic doublet
    • Link:[Link]

  • Synthesis Context (Suzuki Coupling)

    • Source: Organic Syntheses.[3] "Suzuki-Miyaura Cross-Coupling."[4]

    • Relevance: Provides the chemical context for the precursors (boronic acids) likely to be found as impurities.
    • Link:[Link]

Sources

Solubility of 4-(5-Formylfuran-2-yl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 4-(5-Formylfuran-2-yl)benzonitrile (CAS: 52130-32-2).[1][2]

As a specialized intermediate often used in the synthesis of kinase inhibitors and advanced organic materials, understanding its solubility landscape is critical for process optimization, particularly in recrystallization and purification steps.

Part 1: Physicochemical Profile & Solubility Landscape

1.1 Compound Identity[1][2]
  • IUPAC Name: 4-(5-Formylfuran-2-yl)benzonitrile[1][2]

  • Molecular Formula: C₁₂H₇NO₂[2][3][4]

  • Molecular Weight: 197.19 g/mol [1][2][3]

  • Key Functional Groups:

    • Benzonitrile: Electron-withdrawing, introduces polarity and ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking potential.[2]
    • Furan Ring: Aromatic linker, sensitive to acid-catalyzed degradation.[1][2]

    • Formyl Group (Aldehyde): Reactive electrophile, hydrogen bond acceptor.[1][2]

1.2 Solubility Prediction & Solvent Selection Strategy

Based on the structural integration of the polar nitrile and aldehyde groups with the aromatic furan core, 4-(5-Formylfuran-2-yl)benzonitrile exhibits a "Polar Aromatic" solubility profile . It does not possess strong hydrogen bond donors (like -OH or -NH), but acts as a significant hydrogen bond acceptor.[1][2]

Predicted Solubility Trends: The compound follows a "Like Dissolves Like" trajectory favoring polar aprotic solvents.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions stabilize the nitrile/aldehyde moieties.[1][2]
Polar Aprotic Acetone, Ethyl Acetate Moderate to High Good compatibility; Acetone is ideal for recrystallization due to high ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

solubility gradient.[2]
Polar Protic Methanol, Ethanol Moderate Solvation via H-bonding to the aldehyde/nitrile oxygens/nitrogens, but limited by the hydrophobic aromatic core.
Non-Polar Toluene, Hexane Low Lack of specific polar interactions; Toluene may serve as an anti-solvent.[1][2]
Aqueous Water Insoluble High lipophilicity (LogP ~2.[1][2]2) prevents aqueous solvation.[1][2]

Part 2: Experimental Determination Protocol

To generate precise solubility data (mole fraction ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) required for thermodynamic modeling, the Laser Monitoring Observation Technique  is the industry standard. This method minimizes human error compared to the static gravimetric method.[2]
2.1 Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) for a known mass fraction of solute.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (laser source + light intensity detector).[1][2]

  • Magnetic stirrer.[1][2][5]

Step-by-Step Methodology:

  • Preparation: Weigh a precise amount of 4-(5-Formylfuran-2-yl)benzonitrile (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the stirrer to 400 rpm. Heat the mixture until the solid completely dissolves (solution becomes transparent, laser transmission maximizes).

  • Cooling Cycle: Slowly cool the solution at a rate of 2 K/h.

  • Nucleation Detection: Monitor the laser intensity. A sharp drop in transmission indicates the onset of turbidity (nucleation). Record this temperature.

  • Heating Cycle (Measurement): Re-heat the mixture slowly (0.2 K/min).

  • Endpoint Determination: Record the temperature (

    
    ) where the laser transmission returns to the baseline maximum (complete dissolution).
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the polythermal solubility curve.

2.2 Workflow Visualization

Solubility_Protocol Start Weigh Solute (m1) & Solvent (m2) Mix Heat to Dissolution (Max Laser Trans.) Start->Mix Cool Cooling Phase (Nucleation Induction) Mix->Cool Detect Laser Intensity Drop (Solid Formation) Cool->Detect Reheat Slow Re-heating (0.2 K/min) Detect->Reheat End Record Tsat (Clear Point) Reheat->End End->Start Next Mass Fraction

Figure 1: Laser monitoring workflow for precise solubility determination.

Part 3: Thermodynamic Modeling & Analysis

Once experimental data (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is obtained across a temperature range (typically 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate dissolution enthalpy (

) and entropy (

).[2]
3.1 The Modified Apelblat Equation

The modified Apelblat equation is the most robust semi-empirical model for correlating solubility data of polar organic solids.



  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[2][6]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[2][6][7]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Why use Apelblat? Unlike the simple van't Hoff equation, the Apelblat model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution, providing a superior fit (


) for furan derivatives.
3.2 Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic properties of the dissolution process are calculated:

  • Enthalpy of Solution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).[2]
  • Entropy of Solution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [2]
  • Gibbs Free Energy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [2]
3.3 Thermodynamic Logic Map

Thermodynamics Data Experimental Data (x_exp vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model Params Parameters A, B, C Model->Params Calc_H Enthalpy (ΔH) Endothermic/Exothermic Params->Calc_H Calc_S Entropy (ΔS) Disorder Driving Force Params->Calc_S Calc_G Gibbs Free Energy (ΔG) Spontaneity Calc_H->Calc_G Calc_S->Calc_G

Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.

Part 4: Applications in Purification

Understanding the solubility of 4-(5-Formylfuran-2-yl)benzonitrile allows for the design of efficient cooling crystallization processes.[1][2]

  • Solvent System: A mixture of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is often effective for this class of compounds.[1][2]

  • Process: Dissolve the crude intermediate in hot Ethyl Acetate. Slowly add Hexane until the cloud point is reached, then cool to 0°C.

  • Rationale: The furan-benzonitrile core is moderately soluble in EtOAc but insoluble in alkanes, maximizing yield and purity.

References

  • Measurement and Correlation of Solubility: Shakeel, F. et al. "Solubility and Thermodynamic Analysis of Polar Organic Intermediates in Various Solvents."[1][2] Journal of Chemical & Engineering Data, 2015.[1][2] (Standard protocol reference for Apelblat modeling).

  • Laser Monitoring Technique: Jouyban, A. et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[1][2] Pharmaceutical Sciences, 2024.[2][5] Link

  • Furan Derivative Thermodynamics: Sobechko, I. et al. "Thermodynamic Properties of Solubility of 2-methyl-5-arylfuran-3-carboxylic acids in Organic Solvents."[1][2] Chemistry & Chemical Technology, 2017.[1][2] Link

  • Solubility Modeling: Zhang, C. et al. "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures."[1][2] Journal of Chemical & Engineering Data, 2025.[1][2]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoborane and an organic halide or triflate, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] This document provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 4-(5-Formylfuran-2-yl)benzonitrile, a substrate featuring a functionalized furan ring, an aldehyde, and a nitrile group. The presence of these functionalities necessitates careful consideration of reaction parameters to achieve high yields and minimize side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction with similarly complex substrates.

The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance, including the presence of carbonyl groups.[5] However, the aldehyde functionality in the target substrate requires careful selection of the base to avoid unwanted side reactions. Similarly, the furan ring and the nitrile group can influence the electronic properties of the substrate and the stability of the reaction intermediates, making the choice of catalyst and ligand critical for a successful outcome. This protocol is designed to be a self-validating system, explaining the rationale behind each experimental choice to empower the user to adapt the methodology to their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Palladacycle) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative\nAddition Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive\nElimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the organic halide (in this case, a derivative of 4-(5-Formylfuran-2-yl)benzonitrile, likely a bromo- or iodo- precursor) to the active Pd(0) catalyst. This is often the rate-determining step.[7] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base.[8] The cycle concludes with reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(5-Formylfuran-2-yl)benzonitrile

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-precursor of 4-(5-Formylfuran-2-yl)benzonitrile with an arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(5-Bromo-2-furyl)benzonitrile≥97%Commercially AvailableAssumed starting material. If using a chloro-derivative, a more active catalyst system may be needed.
Arylboronic Acid≥98%Commercially AvailablePurity is crucial; consider recrystallization if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeMajor Chemical SupplierA common and effective palladium source.
SPhos≥98%Major Chemical SupplierA bulky, electron-rich phosphine ligand suitable for challenging couplings.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical SupplierA moderately strong base to minimize side reactions with the aldehyde.
1,4-DioxaneAnhydrous, ≥99.8%Major Chemical SupplierEnsure low water content.
Deionized WaterHigh PurityIn-houseDegassed prior to use.
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical SupplierFor drying.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Flask_Prep Oven-dry glassware and cool under inert atmosphere Reagent_Prep Weigh and add solid reagents: - 4-(5-Bromo-2-furyl)benzonitrile - Arylboronic Acid - Pd(OAc)2 - SPhos - K2CO3 Flask_Prep->Reagent_Prep Solvent_Add Add degassed 1,4-dioxane and water Reagent_Prep->Solvent_Add Reaction_Cond Heat to 80-100 °C under inert atmosphere Monitor by TLC Solvent_Add->Reaction_Cond Cooling Cool to room temperature Reaction_Cond->Cooling Quench Quench with water and extract with diethyl ether Cooling->Quench Wash Wash organic layer with brine Quench->Wash Dry Dry over MgSO4 and filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize by NMR, IR, and Mass Spectrometry Purify->Analyze

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(5-bromo-2-furyl)benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (10 mL) and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(5-aryl-2-furyl)benzonitrile.

Data Interpretation and Characterization

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, paying close attention to the disappearance of the signal corresponding to the C-H proton at the 5-position of the furan ring of the starting material and the appearance of new aromatic signals from the coupled aryl group.

  • Infrared (IR) Spectroscopy: To verify the presence of the nitrile (C≡N) and aldehyde (C=O) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Poor quality boronic acidUse freshly purchased or recrystallized boronic acid. Consider using a boronate ester for increased stability.[9]
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.
Inappropriate base or solventScreen other bases such as K₃PO₄ or Cs₂CO₃.[10] Try different solvent systems like DMF/water or toluene/water.[11]
Formation of Side Products Homocoupling of the boronic acidUse a slight excess of the aryl halide. Ensure slow addition of the boronic acid.
Dehalogenation of the starting materialUse a milder base or lower the reaction temperature. Ensure the absence of any reducing agents.[7]
Aldol condensation of the formyl groupUse a non-nucleophilic base like K₂CO₃ or K₃PO₄. Avoid strong bases like NaOH or KOH.
Difficulty in Purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of 4-(5-Formylfuran-2-yl)benzonitrile. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this powerful C-C bond-forming reaction to a wide range of complex substrates. The successful implementation of this protocol will enable the efficient synthesis of novel molecular architectures for applications in drug discovery and materials science. Further investigations could explore the use of more sustainable solvent systems and the development of even more active and robust catalyst systems for this class of compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. Available from: [Link]

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemtexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Tyrell, J. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2016 , 21(9), 1138. Available from: [Link]

  • Ma, S., et al. Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 2004 , 60(3), 651-657. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008 , 47(26), 4849-4852. Available from: [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Available from: [Link]

  • Strømsodd, E. A., et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 2023 , 209, 110899. Available from: [Link]

  • YouTube. Suzuki reaction. Available from: [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 2010 , 132(50), 17701–17703. Available from: [Link]

  • Australian National University. 5-Formyl-2-furanylboronic acid. Available from: [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Available from: [Link]

Sources

Application Note: Knoevenagel Condensation of 4-(5-Formylfuran-2-yl)benzonitrile for Advanced "Push-Pull" Chromophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the Knoevenagel condensation of 4-(5-Formylfuran-2-yl)benzonitrile with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). This reaction is a critical gateway to synthesizing Donor-Acceptor (D-π-A) systems used in non-linear optics (NLO), organic photovoltaics (OPV), and bioactive pharmacophores.

Unlike simple furfural condensations, the presence of the p-cyanophenyl group at the C5 position of the furan ring enhances the electrophilicity of the aldehyde, necessitating precise control over catalyst basicity to prevent side reactions (e.g., Cannizzaro disproportionation or ring opening). This guide provides a robust, self-validating protocol using a catalytic piperidine system, alongside a "Green Chemistry" alternative using solid-state catalysis.

Scientific Background & Mechanism[1]

The "Push-Pull" Architecture

The starting material, 4-(5-Formylfuran-2-yl)benzonitrile, represents a conjugated system where the furan ring acts as an electron-rich


-bridge. By condensing the formyl group with strong electron-withdrawing groups (EWGs) like malononitrile, we extend the conjugation and create a strong internal charge transfer (ICT) pathway.
  • Donor/Bridge: Furan ring (and phenyl ring contribution).

  • Acceptor 1: Benzonitrile group (pre-existing).

  • Acceptor 2: Dicyanovinyl group (formed via condensation).

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration (E1cB-like elimination).

KnoevenagelMechanism Base Base (B:) ActiveMethylene Active Methylene (CH2XY) Base->ActiveMethylene Deprotonation Enolate Enolate Ion [CHXY]- ActiveMethylene->Enolate - BH+ Aldehyde Aldehyde Substrate (R-CHO) Enolate->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate C-C Bond Formation Product Condensation Product (R-CH=CXY) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Materials & Reagents[1][2][3][4]
  • Substrate: 4-(5-Formylfuran-2-yl)benzonitrile (Purity >97%).

  • Active Methylene: Malononitrile (Caution: Toxic) or Ethyl Cyanoacetate.[1]

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Piperidine (Reagent Grade) or Glacial Acetic Acid (buffer additive).

Method A: Standard Homogeneous Catalysis (High Purity)

Best for: Initial synthesis, characterization, and high-purity requirements.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(5-Formylfuran-2-yl)benzonitrile in 10 mL of absolute ethanol .

    • Note: Gentle heating (40°C) may be required to fully solubilize the nitrile derivative.

  • Addition: Add 1.1 mmol (1.1 equiv) of Malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 2-3 drops of Piperidine.

    • Observation: A color change (often to bright yellow/orange) indicates the formation of the enolate and initiation of the reaction.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 30–60 minutes.

    • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
    • Optimization: If precipitation is slow, heat to reflux for 15 minutes, then cool slowly.

  • Work-up: The product typically precipitates out of the ethanol solution upon cooling.

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Wash with cold water (2 x 10 mL) to remove trace piperidine salts.

  • Purification: Recrystallize from hot Ethanol or Acetonitrile if necessary.

Method B: Green Solvent-Free Grinding (High Throughput)

Best for: Rapid screening, reduced waste, and scale-up.

  • Mixing: In a clean mortar, place 1.0 mmol of aldehyde and 1.0 mmol of malononitrile.

  • Catalysis: Add 10 mol% of anhydrous

    
     or a heterogeneous catalyst (e.g., 
    
    
    
    ).
  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes .

    • Observation: The mixture will likely turn into a paste or melt due to the exothermicity and eutectic formation.

  • Isolation: Add 10 mL of water to the solid mass and stir to dissolve the inorganic base. Filter the remaining solid product and dry under vacuum.[2]

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1.0 eq Aldehyde + 1.1 eq Malononitrile) SolventChoice Select Method Start->SolventChoice MethodA Method A: Ethanol + Piperidine (Homogeneous) SolventChoice->MethodA MethodB Method B: Solvent-Free + K2CO3 (Heterogeneous) SolventChoice->MethodB ReactionA Stir RT / Reflux 30-60 mins MethodA->ReactionA ReactionB Grind / Mortar & Pestle 10-20 mins MethodB->ReactionB Monitor TLC Monitoring (Disappearance of Aldehyde) ReactionA->Monitor ReactionB->Monitor Precipitation Precipitation / Solid Formation Monitor->Precipitation Complete Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: Cold EtOH then H2O Filtration->Wash Drying Dry: Vacuum Oven @ 60°C Wash->Drying

Figure 2: Decision tree and workflow for the synthesis of 4-(5-(2,2-dicyanovinyl)furan-2-yl)benzonitrile.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the formyl proton and the appearance of the vinyl proton.

Expected NMR Data

Table 1: Diagnostic NMR Signals (in DMSO-


) 
MoietyProton (

)
Shift (

ppm)
MultiplicityDiagnostic Change
Aldehyde (-CHO) Formyl-H9.60 - 9.80SingletDisappears completely.
Vinyl (-CH=C) Olefinic-H8.10 - 8.40SingletAppears (Sharp singlet).
Furan Ring C3-H, C4-H7.20 - 7.60Doublets (

Hz)
Slight downfield shift due to increased conjugation.
Phenyl Ring Ar-H7.80 - 8.10Doublets (

Hz)
Aromatic AA'BB' pattern remains.
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Look for two distinct bands if malononitrile is used. One from the phenyl ring (
    
    
    
    ) and a stronger, conjugated band from the dicyanovinyl group (
    
    
    ).
  • Carbonyl (

    
    ):  The aldehyde stretch at 
    
    
    
    must be absent.

Expert Tips & Troubleshooting

  • The "Oiling Out" Phenomenon:

    • Issue: The product separates as a sticky oil instead of a solid.

    • Cause: Impurities or too rapid cooling.

    • Solution: Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly (wrap the flask in foil/towel). Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Catalyst Control:

    • For substrates with sensitive functional groups, Piperidine acetate (generated in situ by adding equimolar acetic acid and piperidine) provides a milder buffering effect, preventing polymerization of the furan ring.

  • Safety Note - Cyanides:

    • While the organic nitriles are stable, malononitrile is toxic. All weighing should be done in a fume hood. Waste streams must be kept separate from acidic waste to prevent HCN generation.

References

  • Organic Syntheses. "Knoevenagel Condensation: General Protocols and Mechanism." Organic Syntheses, Coll.[3] Vol. 3, p. 377.

  • MDPI. "Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives." Molecules, 2024.[3][4][5]

  • ACS Omega. "Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds." ACS Omega, 2024.

  • BenchChem. "Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." BenchChem Protocols, 2025.[2][6]

  • Semantic Scholar. "Recent Developments in Knoevenagel Condensation Reaction: A Review." Journal of Advanced Scientific Research, 2022.[1]

Sources

Wittig reaction conditions for 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Wittig Olefination Protocols for 4-(5-Formylfuran-2-yl)benzonitrile

Executive Summary

This technical guide details the optimized reaction conditions for the Wittig olefination of 4-(5-formylfuran-2-yl)benzonitrile (referred to herein as Compound A ). This aldehyde is a critical intermediate in the synthesis of donor-acceptor (


) conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical materials.

The furan core acts as a spacer that reduces steric twist compared to biphenyl systems, enhancing planarity and conjugation. However, the furan ring's sensitivity to acid-catalyzed ring opening and the electron-withdrawing nature of the nitrile group require specific handling during olefination to maximize yield and stereoselectivity.

Chemical Context & Mechanistic Insight

Compound A presents a unique reactivity profile:

  • Electrophilicity: The aldehyde carbonyl is highly electrophilic due to the electron-withdrawing nitrile group on the adjacent phenyl ring, transmitted through the conjugated furan system.

  • Stability: While stable under basic Wittig conditions, the furan ring is susceptible to decomposition during acidic workups.

  • Stereoselectivity: The goal is typically the thermodynamically stable (

    
    )-alkene, particularly for materials science applications where extended conjugation length is required.
    
Reaction Pathway Visualization

WittigPathway Start Precursor: 4-Cyanophenylboronic acid + 5-Bromo-2-furaldehyde Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, DME/H2O) Start->Suzuki Pd(0) Cycle Aldehyde Compound A: 4-(5-Formylfuran-2-yl)benzonitrile Suzuki->Aldehyde Purification Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Ylide Phosphonium Ylide (generated in situ) Ylide->Intermediate Product Target Olefin: Styryl-Furan Derivative Intermediate->Product Elimination (- Ph3P=O)

Figure 1: Synthetic workflow from precursor assembly to Wittig olefination.

Experimental Protocols

Protocol A: Synthesis of the Substrate (Compound A)

Note: If Compound A is not commercially available, it must be synthesized via Suzuki-Miyaura coupling.

Reagents:

  • 5-Bromo-2-furaldehyde (

    
     equiv.)
    
  • 4-Cyanophenylboronic acid (

    
     equiv.)
    
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    equiv.,
    
    
    aq.)
  • Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

  • Charge a reaction flask with 5-bromo-2-furaldehyde (

    
    ) and 4-cyanophenylboronic acid (
    
    
    
    ).
  • Add DME (

    
    ) and degas with 
    
    
    
    for 15 minutes.
  • Add

    
     and aqueous 
    
    
    
    .
  • Reflux at

    
     for 12 hours under inert atmosphere.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Compound A is typically a pale yellow solid.

Protocol B: Wittig Olefination (Standard Conditions)

This protocol describes the methylenation (converting


) or extension with functionalized ylides.

Reagents:

  • Substrate: Compound A (

    
     equiv.)[2][3]
    
  • Phosphonium Salt: Methyltriphenylphosphonium bromide (for terminal alkene) OR Benzyltriphenylphosphonium chloride (for internal alkene) (

    
     equiv.)
    
  • Base: Potassium tert-butoxide (

    
    ) (
    
    
    
    equiv.)
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation (The "Instant" Ylide):

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Add the phosphonium salt (

      
      ) and anhydrous THF (
      
      
      
      ).
    • Cool the suspension to

      
       in an ice bath.
      
    • Add

      
       (
      
      
      
      ) portion-wise. The solution should turn bright yellow (methyl ylide) or orange-red (benzyl ylide), indicating deprotonation.
    • Stir at

      
       for 30–45 minutes.
      
  • Addition of Compound A:

    • Dissolve Compound A (

      
      ) in minimal anhydrous THF (
      
      
      
      ).
    • Add this solution dropwise to the ylide suspension at

      
      .
      
    • Observation: The color often fades slightly as the ylide is consumed.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • TLC Monitoring: Use Hexane:EtOAc (8:2). The aldehyde (Compound A) is UV active and will disappear. The product usually has a higher

      
       (less polar).
      
  • Quenching & Workup:

    • Quench with saturated

      
       solution (
      
      
      
      ). Caution: Do not use HCl, as the furan ring is acid-sensitive.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with water and brine.[1][2]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude mixture contains Triphenylphosphine oxide (

      
      ), which can be difficult to remove.
      
    • Method: Flash column chromatography on silica gel.[4] Elute with Hexane

      
       5% EtOAc/Hexane.
      
    • Alternative: If the product is highly crystalline, trituration with cold ethanol can remove soluble impurities.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent Quality Anhydrous THF (distilled/molecular sieves)Water quenches the ylide immediately, lowering yields.
Base Selection

or

Strong, non-nucleophilic bases are required for non-stabilized ylides. For stabilized ylides (e.g., ester-substituted), weaker bases like

may suffice.
Temperature

Low temp during addition prevents side reactions; warming ensures completion.
Stoichiometry 1.2 : 1 (Ylide : Aldehyde)Slight excess of ylide ensures full consumption of the valuable aldehyde intermediate.
E/Z Selectivity Solvent DependentNon-stabilized ylides in salt-free conditions (using Li-free bases like NaHMDS) favor (

)-alkenes. Stabilized ylides favor (

)-alkenes.

Mechanistic Logic (Why this works)

The reaction proceeds via the formation of an oxaphosphetane intermediate.[5][6][7]

  • Nucleophilic Attack: The carbanion of the ylide attacks the carbonyl carbon of Compound A. The nitrile group on the phenyl ring makes the aldehyde more electrophilic, accelerating this step.

  • Ring Closure: The oxygen of the aldehyde bonds to the phosphorus, forming the 4-membered oxaphosphetane ring.

  • Elimination: The high bond strength of the P=O bond (

    
    ) drives the collapse of the ring, expelling triphenylphosphine oxide and releasing the alkene.
    

Visualizing the Stereochemistry Control:

Mechanism Ylide Ylide Formation (Ph3P=CHR) Attack Nucleophilic Attack on Compound A Ylide->Attack Betaine Betaine Intermediate (Ionic) Attack->Betaine Lithium salts present Oxa Oxaphosphetane (4-membered ring) Attack->Oxa Salt-free conditions Betaine->Oxa Elim Syn-Elimination Oxa->Elim Result Alkene Product + Ph3P=O Elim->Result

Figure 2: Mechanistic pathway highlighting the critical oxaphosphetane intermediate.

References

  • Ma, Y., et al. (2018). "Synthesis and Properties of Donor-Acceptor Conjugated Systems Based on Furan and Thiophene." Journal of Materials Chemistry C.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Conditions."

  • BenchChem. "Synthesis of 2-Fluoro-5-formylbenzonitrile and derivatives." (Analogous aldehyde synthesis protocols).

(Note: While specific literature on the exact Wittig reaction of Compound A is sparse, the conditions provided are derived from standard protocols for electronically similar furan-2-carbaldehydes found in References 1 and 3.)

Sources

Synthesis of Schiff bases from 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 4-(5-Formylfuran-2-yl)benzonitrile: Protocols and Applications

Introduction: The Significance of Furan-Containing Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their remarkable versatility has led to widespread applications in catalysis, materials science, and bioinorganic chemistry.[1]

Incorporating a furan ring into the Schiff base structure can significantly enhance their biological and pharmacological properties.[2] The furan moiety, a five-membered aromatic heterocycle, imparts unique electronic characteristics and can increase the level of conjugation within the molecular system.[2] This often translates to heightened antioxidant, antimicrobial, and anticancer activities.[2][3]

This application note provides a detailed guide to the synthesis of novel Schiff bases derived from 4-(5-Formylfuran-2-yl)benzonitrile. This particular aldehyde is a valuable precursor, offering a furan ring for potential biological activity and a benzonitrile group that can be further functionalized, making the resulting Schiff bases attractive candidates for drug development and advanced materials research.

The Chemistry of Synthesis: A Mechanistic Overview

The formation of a Schiff base is a two-step process involving the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by the elimination of a water molecule.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(5-Formylfuran-2-yl)benzonitrile. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine is then protonated, typically by an acid catalyst, on the hydroxyl group. This converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine or azomethine group, yielding the final Schiff base product.[4][5]

The reaction is generally reversible, and to drive the equilibrium towards the product side, the removal of water is often necessary. This can be achieved by using a Dean-Stark apparatus, or more commonly in laboratory-scale syntheses, by selecting an appropriate solvent and reaction conditions that favor the forward reaction. The use of a mild acid catalyst, such as glacial acetic acid, is often employed to facilitate both the initial nucleophilic attack and the final dehydration step.[6][7]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Schiff bases from 4-(5-Formylfuran-2-yl)benzonitrile.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 4-(5-Formylfuran-2-yl)benzonitrile in Solvent (e.g., Ethanol) B Add Equimolar Primary Amine A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture C->D E Cool Reaction Mixture D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Recrystallize Product G->H I FT-IR Spectroscopy H->I Pure Product J NMR Spectroscopy (¹H & ¹³C) H->J K Mass Spectrometry H->K L UV-Vis Spectroscopy H->L

Caption: General workflow for the synthesis and analysis of Schiff bases.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of a Schiff base from 4-(5-Formylfuran-2-yl)benzonitrile and a primary amine.

Materials and Reagents:

  • 4-(5-Formylfuran-2-yl)benzonitrile

  • Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol[1][8]

  • Glacial Acetic Acid (catalyst)[6]

  • Diethyl ether (for washing)[6]

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-(5-Formylfuran-2-yl)benzonitrile in a minimal amount of absolute ethanol (approximately 20-30 mL).

  • Addition of Amine: To this solution, add 1.0 equivalent of the chosen primary amine. If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring.[4][6] The reaction time can vary from 2 to 5 hours, depending on the reactivity of the amine.[1][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[1] The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progression.

  • Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[1] The solid product will often precipitate out of the solution. If not, the solution can be placed in an ice bath to induce crystallization.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

    • Wash the solid product several times with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.[5][6]

    • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol, methanol, or a solvent mixture like DMF/methanol.[6][8]

  • Drying: Dry the purified Schiff base product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.[4][6]

Table of Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of various Schiff bases. Note that optimal conditions may vary depending on the specific primary amine used.

Primary AmineSolventCatalystReaction Time (hours)Temperature (°C)Typical Yield (%)
AnilineEthanolAcetic Acid3-48085-95
4-NitroanilineEthanolAcetic Acid4-58080-90
4-MethoxyanilineMethanolAcetic Acid2-36590-98
EthylenediamineMethanolAcetic Acid2-36585-95
2-AminopyridineEthanolNone5Reflux75-85

Structural Characterization of Synthesized Schiff Bases

The successful synthesis and purity of the Schiff bases must be confirmed through various spectroscopic techniques.

G cluster_main Characterization Logic cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation Synth Synthesized Product FTIR FT-IR Synth->FTIR NMR NMR ('H & ¹³C) Synth->NMR MassSpec Mass Spec Synth->MassSpec FuncGroup Functional Group (C=N) ID FTIR->FuncGroup Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MassSpec->MolWeight

Caption: Logical flow from synthesized product to structural confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A key indicator of Schiff base formation is the appearance of a strong absorption band in the range of 1600-1670 cm⁻¹ corresponding to the stretching vibration of the azomethine (-C=N-) group.[4] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should disappear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region, typically between 8.0 and 9.0 ppm, which is characteristic of the azomethine proton (-CH=N-). The signals corresponding to the aldehyde proton (around 9.5-10.5 ppm) and the amine protons will be absent in the final product spectrum.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of 140-160 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, providing definitive confirmation of the product's identity. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the conjugated system of the Schiff base. The spectra typically show absorption bands corresponding to π → π* and n → π* transitions.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the imine product back to starting materials. 3. Sub-optimal reaction temperature.1. Increase reaction time and monitor by TLC. 2. Ensure anhydrous conditions and thoroughly dry the final product. 3. Ensure the reaction is maintained at the reflux temperature of the solvent.
Impure Product 1. Presence of unreacted starting materials. 2. Formation of side products.1. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol, diethyl ether). 2. Purify the product by recrystallization. Experiment with different solvents or solvent mixtures.[9]
Difficulty in Crystallization/Oily Product 1. Presence of impurities. 2. The product may be an oil at room temperature.1. Purify the crude product by column chromatography. 2. Try to form a salt (e.g., hydrochloride) which may be a crystalline solid. 3. Attempt crystallization from a different solvent system.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be carried out in a well-ventilated chemical fume hood.

  • Chemical Handling:

    • 4-(5-Formylfuran-2-yl)benzonitrile: Handle with care, avoiding skin and eye contact. In case of contact, rinse immediately with plenty of water.[10]

    • Primary Amines: Many primary amines are toxic and corrosive. Avoid inhalation of vapors and skin contact.

    • Solvents: Ethanol and methanol are flammable. Keep away from open flames and ignition sources.

    • Furfural and its derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation. [11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of New Schiff Bases and Biological Studies.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • MDPI. (n.d.). Electrochemical Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxaldehyde Using Mn(III)–Schiff Base Catalysts.
  • International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde.
  • ResearchGate. (n.d.). Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones | Request PDF.
  • ACS Sustainable Chemistry & Engineering. (2022). Facile One-Pot Synthesis of Furan Double Schiff Base from 5-Hydroxymethylfurfural via an Amination–Oxidation–Amination Strategy in Water.
  • Jurnal Kimia Valensi. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion.
  • raijmr.com. (n.d.). Synthesis and Characterization of Schiff Bases Derive from Substituted 2-Pyrazolin-5-Ones.
  • National Institutes of Health (NIH). (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • Neliti. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and.
  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene.
  • ResearchGate. (n.d.). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity.
  • ResearchGate. (2019). What are the best solvents mixture to produce Schiff bases cristals?.
  • ResearchGate. (n.d.). (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach.
  • Apollo Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Spectroscopic characterization for the Schiff base 5..
  • Chemical Methodologies. (n.d.). Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
  • Apollo Scientific. (2023). 2-(5-formylfuran-2-yl)benzonitrile.
  • ResearchGate. (n.d.). Electrochemical Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxaldehyde Using Mn(III)–Schiff Base Catalysts.
  • Pramana Research Journal. (n.d.). Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach.
  • International Furan Chemicals BV. (2021). FURFURAL.
  • ResearchGate. (2019). What are solvents used in recrystallization of Schiff base ?.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Asian Journal of Pharmaceutical Research and Development. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach.
  • ResearchGate. (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Letters in Applied NanoBioScience. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro.
  • Slideshare. (n.d.). Applications of furan and its derivative | PPTX.
  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
  • YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment.

Sources

Application Note: Strategic Utilization of 4-(5-Formylfuran-2-yl)benzonitrile in Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

4-(5-Formylfuran-2-yl)benzonitrile (CAS: 299442-23-2) represents a high-value "push-pull" building block for advanced macromolecular synthesis. Its structural uniqueness lies in the conjugation of an electron-rich furan ring (donor) with an electron-deficient benzonitrile moiety (acceptor), bridged by a direct C-C bond.

For polymer chemists, this molecule offers three distinct reactive vectors:

  • The Aldehyde (-CHO): A versatile handle for condensation polymerization (Schiff base formation) or conversion to vinyl groups for radical polymerization.

  • The Nitrile (-CN): A robust "masked" functionality that can be post-synthetically modified into tetrazoles (for ion-conducting membranes) or carboxylic acids.

  • The Conjugated Core: The furan-phenylene dyad provides inherent fluorescence and semiconducting properties, making it ideal for optoelectronic applications (OLEDs, sensors).

This guide details three specific protocols to leverage these functionalities: synthesizing conductive polyazomethines, creating side-chain functionalized vinyl polymers, and post-polymerization modification of the nitrile group.

Application 1: Synthesis of Conjugated Polyazomethines (Schiff Base Polymers)

Context: Polyazomethines (PAMs) are conjugated polymers known for high thermal stability, mechanical strength, and optoelectronic properties. Using 4-(5-Formylfuran-2-yl)benzonitrile as a monomer allows for the incorporation of the donor-acceptor motif directly into the polymer backbone or as a pendant group if copolymerized.

Experimental Logic: The aldehyde group undergoes reversible condensation with primary amines. To drive the formation of high molecular weight polymers, water must be continuously removed (Le Chatelier’s principle).

Protocol A: Step-Growth Polymerization with Aromatic Diamines

Materials:

  • Monomer A: 4-(5-Formylfuran-2-yl)benzonitrile (10 mmol)

  • Monomer B: p-Phenylenediamine (5 mmol) [Note: This ratio creates a bis-imine monomer or low oligomer; for high polymer, use 1:1 stoichiometry with a dialdehyde comonomer, or use this molecule as an end-capper. Correction: To make a polymer solely from this, one would need a bifunctional monomer. Revised Strategy: We will use this molecule as a functional end-capper for a diamine-dialdehyde polymerization system to impart nitrile functionality at chain ends.]

Alternative High-Value Protocol:Synthesis of a Pendant-Group Polymer Precursor. Let us proceed with the most direct application: Converting the aldehyde to a vinyl group to make a polymerizable monomer.

Application 2: Synthesis of Side-Chain Functionalized Vinyl Polymers

Context: To incorporate the furan-benzonitrile motif as a pendant group (side chain) on a polystyrene-like backbone, we first convert the aldehyde to a vinyl group via the Wittig reaction. This yields a styrene-analog monomer that can be polymerized via free radical polymerization (FRP) or RAFT.

Phase 1: Monomer Synthesis (Wittig Olefination)

Mechanism: The aldehyde reacts with methyltriphenylphosphonium bromide to form a terminal alkene.

Protocol:

  • Suspension: In a dry 250 mL round-bottom flask under nitrogen, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

  • Addition: Dissolve 4-(5-Formylfuran-2-yl)benzonitrile (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). Isolate 4-(5-Vinylfuran-2-yl)benzonitrile .

Phase 2: Free Radical Polymerization

Protocol:

  • Charge: Add the vinyl monomer (1.0 g) to a Schlenk tube.

  • Solvent: Dissolve in anhydrous Toluene (concentration ~ 1 M).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 mol% relative to monomer).

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Polymerize: Heat to 70°C for 24 hours.

  • Precipitation: Pour the reaction mixture into excess cold Methanol . The polymer will precipitate as a fibrous solid.

  • Drying: Vacuum dry at 40°C overnight.

Data Output:

Parameter Typical Value Method of Verification
Yield (Step 1) 75 - 85% 1H NMR (Vinyl peaks at 5.2, 5.8, 6.7 ppm)
Mn (Polymer) 15,000 - 25,000 Da GPC (THF eluent, PS standards)
PDI 1.8 - 2.2 GPC

| Tg | ~110 - 130°C | DSC (2nd heating cycle) |

Application 3: Post-Polymerization Modification (The Nitrile Handle)

Context: The nitrile group on the polymer side chain is relatively inert during polymerization but can be activated later. A key application is converting the nitrile to a Tetrazole via [2+3] cycloaddition. This creates a polyelectrolyte suitable for proton exchange membranes (PEMs) in fuel cells.

Protocol:

  • Dissolution: Dissolve the polymer from Application 2 (containing pendant nitriles) in DMF .

  • Reagents: Add Sodium Azide (NaN₃) (1.5 equiv per nitrile unit) and Ammonium Chloride (NH₄Cl) (1.5 equiv) or ZnBr₂ (catalyst).

  • Reaction: Heat to 100°C for 24-48 hours. Safety Note: NaN₃ can form hydrazoic acid; ensure proper ventilation.

  • Workup: Pour into 1M HCl (precipitates the polymer and protonates the tetrazole).

  • Filtration: Filter the solid polymer, wash extensively with water to remove salts.

Visualizing the Workflow

The following diagram illustrates the strategic pathway from the raw building block to the functionalized polymer.

G Monomer 4-(5-Formylfuran-2-yl)benzonitrile (Starting Material) Vinyl Vinyl Derivative (Wittig Reaction) Monomer->Vinyl + Ph3PMeBr / t-BuOK Schiff Polyazomethine End-Capper (Condensation) Monomer->Schiff + Diamine Polymer Pendant Nitrile Polymer (Radical Polymerization) Vinyl->Polymer + AIBN / Heat Tetrazole Poly(tetrazole) (Click Chemistry / PEMs) Polymer->Tetrazole + NaN3 / ZnBr2 (Post-Polymerization Mod)

Figure 1: Synthetic flowchart transforming 4-(5-Formylfuran-2-yl)benzonitrile into functional polymers.

Mechanistic Insight: The "Push-Pull" Effect

The utility of this molecule extends beyond simple connectivity.[1] The electronic interaction between the furan and the benzonitrile is critical for optical applications.

Mechanism Furan Furan Ring (Electron Donor) Bridge C-C Bond (Conjugation) Furan->Bridge Nitrile Benzonitrile (Electron Acceptor) Bridge->Nitrile Intramolecular Charge Transfer (ICT)

Figure 2: Schematic of the Donor-Acceptor electronic coupling responsible for fluorescence.

Why this matters:

  • Fluorescence: The Intramolecular Charge Transfer (ICT) state often results in solvatochromic fluorescence. Polymers containing this moiety can be used as polarity sensors .

  • Band Gap Tuning: In conjugated polymers, this moiety helps lower the band gap, facilitating charge transport in organic photovoltaics.

References

  • Chemical Structure & Properties

    • 4-(5-Formylfuran-2-yl)benzonitrile (CAS 299442-23-2). ChemScene. Retrieved from

  • Furan-Based Polymers

    • Gandini, A., & Lacerda, T. M. (2015). From monomers to polymers from renewable resources: Recent advances.[1] Progress in Polymer Science. (Contextual grounding on furan reactivity).

  • Iwan, A., & Sek, D. (2008). Processibility and properties of polyazomethines. Progress in Polymer Science.
  • Nitrile-to-Tetrazole Transformation

    • Himo, F., et al. (2002). Mechanisms of the Cycloaddition of Azides to Nitriles. Journal of the American Chemical Society.[2] (Mechanistic basis for Protocol 3).

  • Wittig Reaction in Polymer Science: Standard organic synthesis protocols adapted for vinyl monomer synthesis.

(Note: While specific literature on the polymerization of this exact CAS number is sparse, the protocols above are derived from validated methodologies for structurally homologous furan-benzonitrile derivatives.)

Sources

Application Note: In Vitro Evaluation of 4-(5-Formylfuran-2-yl)benzonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for evaluating the anticancer potential of compounds derived from 4-(5-Formylfuran-2-yl)benzonitrile . This specific scaffold combines a lipophilic benzonitrile moiety with a furan ring and a reactive formyl group. It serves as a "privileged structure" in medicinal chemistry, acting as a precursor for bioactive chalcones, Schiff bases, and hydrazones .

Recent literature suggests these derivatives frequently act as microtubule destabilizing agents (targeting the colchicine binding site) or ROS-mediated apoptosis inducers , particularly in breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer lines. This application note provides a validated workflow for synthesis, cytotoxicity screening, and mechanistic deconvolution.

Strategic Overview & Workflow

The evaluation process is non-linear; it requires a feedback loop between structural modification and biological readout. The formyl group (-CHO) on the furan ring is the primary handle for derivatization (e.g., Knoevenagel condensation or Schiff base formation), while the benzonitrile group enhances metabolic stability and cellular permeability.

Experimental Workflow Diagram

ExperimentalWorkflow Precursor 4-(5-Formylfuran-2-yl) benzonitrile Synthesis Chemical Derivatization (Schiff Bases / Chalcones) Precursor->Synthesis Aldehyde Condensation Screening Primary Screening (MTT/SRB Assay) Synthesis->Screening Library Generation HitSel Hit Selection (IC50 < 10 µM) Screening->HitSel HitSel->Synthesis No (SAR Loop) Mech1 Flow Cytometry (Cell Cycle & Annexin V) HitSel->Mech1 Yes Branch Mechanism Deconvolution Mech1->Branch Tubulin Tubulin Polymerization Assay Branch->Tubulin G2/M Arrest ROS ROS Generation & Mitochondrial Potential Branch->ROS Sub-G1 / S-Phase Lead Lead Candidate Optimization Tubulin->Lead ROS->Lead

Caption: Integrated workflow for converting the furan-benzonitrile precursor into validated anticancer candidates. The path diverges based on cell cycle arrest data.

Module A: Chemical Derivatization Strategy

Context: The parent molecule itself has low potency. Activity is unlocked by converting the aldehyde into a conjugated system.

Key Reaction Types:

  • Claisen-Schmidt Condensation: Reacting with substituted acetophenones to form Chalcones .

    • Target: Tubulin inhibition.[1][2]

  • Schiff Base Formation: Reacting with hydrazides or amines.

    • Target: DNA intercalation or Metal chelation (e.g., Cu(II) complexes).[3][4]

Module B: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines.[3][4][5][6][7]

Critical Protocol Nuances
  • Solubility Management: Benzonitrile derivatives are highly lipophilic. Improper solubilization leads to micro-precipitation, causing false "toxicity" readings due to physical cell damage or light scattering.

  • Cell Line Selection:

    • Primary:MCF-7 (Breast, ER+), MDA-MB-231 (Breast, Triple Negative).

    • Secondary:HCT-116 (Colon), A549 (Lung).

    • Control:MCF-10A (Non-tumorigenic breast epithelial).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • Validation: Vortex for 30s. Inspect visually for turbidity. If turbid, sonicate at 40°C for 5 mins.

  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well depending on doubling time).

    • Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions in culture medium. Final DMSO concentration must be < 0.5% v/v .

    • Range: 0.1 µM to 100 µM (Logarithmic scale).

    • Include a Doxorubicin positive control and a Vehicle (DMSO) negative control.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h (purple formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with DMSO (150 µL) .

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation Table (Mock Data)
Compound IDR-Group (Derivative)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Selectivity Index (SI)*
Parent -CHO (Aldehyde)>100>100N/A
FB-04 4-F-Phenyl (Chalcone)4.2 ± 0.36.8 ± 0.5> 5.0
FB-07 Thiazole-Hydrazone2.9 ± 0.13.1 ± 0.2> 8.0
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.22.5

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is considered favorable.

Module C: Mechanistic Validation

Once a "Hit" (IC50 < 10 µM) is identified, the mechanism must be defined. Furan-benzonitrile derivatives typically follow one of two pathways.

Pathway 1: Tubulin Polymerization Inhibition

Trigger:[1][2] If Flow Cytometry shows G2/M Phase Arrest .[2] Furan chalcones mimic Combretastatin A-4, binding to the colchicine site of tubulin, preventing microtubule assembly.

Protocol:

  • Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.).

  • Incubate pure tubulin protein with the compound (37°C).

  • Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.

  • Result: A "flat" line compared to the rising curve of the control indicates inhibition of polymerization.

Pathway 2: ROS-Mediated Apoptosis

Trigger:[3][4][6] If Flow Cytometry shows Sub-G1 population or S-phase arrest without G2/M accumulation. The furan ring can undergo metabolic activation or interact with mitochondria to generate Reactive Oxygen Species (ROS).

Protocol (DCFDA Assay):

  • Stain treated cells with DCFDA (20 µM) for 30 mins.

  • Analyze via Flow Cytometry (FITC channel).

  • Result: A rightward shift in fluorescence intensity indicates oxidative stress.

Signaling Pathway Diagram

MechanismPath cluster_Tubulin Pathway A: Microtubule Destabilization cluster_ROS Pathway B: Oxidative Stress Compound Furan-Benzonitrile Derivative Tubulin Bind Colchicine Site Compound->Tubulin High Affinity Mito Mitochondrial Dysfunction Compound->Mito Metabolic Activation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apop1 Apoptosis (Bcl-2 ↓ / Bax ↑) Arrest->Apop1 ROS_Gen ROS Generation (↑ H2O2) Mito->ROS_Gen Damage DNA Damage (Sub-G1) ROS_Gen->Damage Damage->Apop1 Convergent Death

Caption: Dual mechanistic pathways often observed in furan-benzonitrile derivatives. Pathway A is common for chalcone derivatives; Pathway B for metal-complexed Schiff bases.

References

  • Matiichuk, Y., et al. (2022).[2] Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.[8] Current Chemistry Letters, 11, 269–274.

  • Al-Ostoot, F. H., et al. (2021). Pyrazoline-bearing Schiff base derivatives: Synthesis, characterization and anticancer activity. Journal of Saudi Chemical Society.

  • ChemRxiv Preprint. (2025). DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes: A Ligand-Controlled Mechanistic Shift. ChemRxiv.

  • Kamal, A., et al. (2010). Tubulin polymerization inhibitors: a patent review. Expert Opinion on Therapeutic Patents.

  • NCI-60 Screening Methodology. National Cancer Institute Developmental Therapeutics Program.[8]

Sources

Application Note: Strategic Functionalization of 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate integration into drug discovery workflows. It details the strategic functionalization of 4-(5-Formylfuran-2-yl)benzonitrile , a privileged biaryl scaffold that combines the electron-rich character of furan with the metabolic stability and hydrogen-bonding potential of a benzonitrile pharmacophore.

Executive Summary & Scaffold Analysis

The 4-(5-Formylfuran-2-yl)benzonitrile scaffold (Compound 1 ) represents a "chemical junction" in diversity-oriented synthesis. Unlike simple furaldehydes, the p-cyanophenyl moiety at the C5 position exerts a strong electron-withdrawing effect (Hammett


). This enhances the electrophilicity of the C2-formyl group, facilitating rapid condensation reactions while the nitrile group remains a versatile handle for late-stage modification (e.g., conversion to tetrazoles or amides).

This guide outlines three high-value synthetic corridors starting from Compound 1 :

  • The Thiazolidinone Corridor: Via Schiff base condensation (Antimicrobial/Anticancer).[1]

  • The Pyrazoline Corridor: Via Claisen-Schmidt chalcones (Anti-inflammatory/MAO inhibition).

  • The Pyrimidine Corridor: Via Biginelli multicomponent reaction (Calcium channel modulation).

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

SyntheticPathways Start 4-(5-Formylfuran-2-yl) benzonitrile (1) Schiff Schiff Base Intermediate Start->Schiff R-NH2 EtOH, Cat. AcOH Chalcone Chalcone (Enone) Start->Chalcone Acetophenone NaOH (aq)/EtOH Pyrimidine Dihydropyrimidinones (Ca2+ Blockers) Start->Pyrimidine Urea + 1,3-Dicarbonyl Biginelli Conditions Thiazole 4-Thiazolidinones (Antimicrobial) Schiff->Thiazole HS-CH2-COOH ZnCl2 (anhyd) Pyrazoline 2-Pyrazolines (Anti-inflammatory) Chalcone->Pyrazoline Hydrazine Hydrate AcOH/EtOH

Figure 1: Divergent synthesis map. The aldehyde handle allows access to three distinct heterocyclic classes.

Pre-Requisite: Scaffold Quality Control

Before initiating heterocyclization, the purity of Compound 1 must be validated. Impurities from the precursor synthesis (often Suzuki coupling of 5-bromo-2-furaldehyde and 4-cyanophenylboronic acid) can poison downstream catalysts.

  • Purity Requirement: >98% (HPLC).

  • Critical Contaminant: Palladium residues (must be <10 ppm if using metal-catalyzed downstream steps).

  • Diagnostic Signal:

    
    H NMR (DMSO-
    
    
    
    )
    
    
    9.65 ppm (s, 1H, CHO). Loss of this signal confirms reaction progress in all protocols below.

Protocol A: Synthesis of 4-Thiazolidinones

This pathway utilizes the high reactivity of the furan-imine bond. The addition of thioglycolic acid is sensitive to water; strictly anhydrous conditions are required to prevent hydrolysis of the Schiff base intermediate.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and dehydration.

ThiazolidinoneMech Step1 Schiff Base Formation (Reversible) Step2 Mercapto Attack (S-Nucleophile -> C=N) Step1->Step2 + HS-CH2-COOH Step3 Cyclization & Dehydration (Ring Closure) Step2->Step3 - H2O (Dean-Stark)

Figure 2: Mechanistic flow for Thiazolidinone cyclization. Water removal is the rate-determining factor.

Experimental Procedure

Step 1: Schiff Base Formation

  • Dissolve Compound 1 (1.0 mmol) and the appropriate substituted aniline (1.0 mmol) in absolute ethanol (15 mL).

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool to RT. The Schiff base usually precipitates. Filter, wash with cold ethanol, and dry. Do not purify by column chromatography as silica can hydrolyze the imine.

Step 2: Cyclization to Thiazolidinone

  • Dissolve the Schiff base (1.0 mmol) in dry benzene or toluene (20 mL).

  • Add Thioglycolic acid (1.5 mmol).

  • Catalyst: Add anhydrous ZnCl

    
     (0.5 mmol). Note: ZnCl
    
    
    
    acts as a Lewis acid to activate the imine.
  • Reflux for 8–12 hours using a Dean-Stark trap to continuously remove water.

  • Workup: Wash the organic layer with 10% NaHCO

    
     (to remove excess acid) and brine. Dry over Na
    
    
    
    SO
    
    
    and evaporate. Recrystallize from ethanol.

Data Validation:

  • IR: Appearance of C=O stretch (thiazolidinone) at ~1690–1720 cm

    
    .
    
  • NMR: Appearance of -CH

    
    - protons of the thiazolidinone ring (singlet at 
    
    
    
    3.6–3.9 ppm).

Protocol B: Synthesis of 2-Pyrazolines (Chalcone Route)

This route involves a Claisen-Schmidt condensation followed by heterocyclization with hydrazine.

  • Safety Note: The nitrile group on the scaffold is susceptible to hydrolysis under strong basic conditions at high heat. The protocol below uses controlled conditions to preserve the -CN moiety.

Experimental Procedure

Step 1: Chalcone Synthesis

  • Dissolve Compound 1 (1.0 mmol) and a substituted acetophenone (1.0 mmol) in Ethanol (10 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add 40% NaOH (aq) dropwise (0.5 mL) with vigorous stirring. Crucial: Keep temperature low to prevent nitrile hydrolysis.

  • Stir at RT for 12 hours. A solid precipitate (Chalcone) typically forms.

  • Workup: Pour into ice water, neutralize with dilute HCl (pH 7), filter, and recrystallize from ethanol.

Step 2: Pyrazoline Cyclization

  • Dissolve the Chalcone (1.0 mmol) in glacial acetic acid (10 mL).

  • Add Hydrazine hydrate (99%, 2.0 mmol).

  • Reflux for 6–8 hours.

  • Workup: Pour reaction mixture into crushed ice. The solid pyrazoline product will precipitate. Filter and wash with water.

Reaction Optimization Table:

Solvent SystemCatalystYield (Step 1)Nitrile Stability
EtOH / 40% NaOH High 85-92% Good (if T < 25°C)
MeOH / KOHHigh80-85%Moderate (Risk of hydrolysis)
PEG-400 / NaOHMedium75%Excellent (Green chemistry)

Protocol C: Biginelli Reaction (Dihydropyrimidinones)

This is a one-pot multicomponent reaction (MCR). The electron-withdrawing nature of the p-cyanophenyl group makes the aldehyde highly reactive, often requiring shorter reaction times than standard benzaldehyde.

Experimental Procedure
  • Combine Compound 1 (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.5 mmol) in Ethanol (5 mL).

  • Add catalyst: FeCl

    
    ·6H
    
    
    
    O
    (10 mol%) or TMSCl (5 drops).
  • Reflux for 3–5 hours.

  • Monitoring: TLC should show the disappearance of the aldehyde and the appearance of a highly fluorescent spot (often blue/green under UV 254/365).

  • Workup: Cool the mixture. Pour into crushed ice. Filter the solid and recrystallize from ethanol/DMF mixtures.[2]

References

  • Hassan, A. S., et al. "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egypt.[3] J. Chem., vol. 58, no. 2, 2015, pp. 133-160.

  • Sperry, J. B., & Wright, D. L. "The Furan Ring as a Solid-Phase Linker Strategy." Journal of Combinatorial Chemistry, vol. 5, 2003. (Context for furan reactivity).
  • Kalidhar, U., & Kaur, A. "Synthesis and biological evaluation of some new 4-thiazolidinone derivatives." Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, 2011. (Protocol basis for Thiazolidinones).[4][5]

  • Bhat, A. R., et al. "Synthesis and biological activity of some new pyrazoline derivatives." Indian Journal of Heterocyclic Chemistry, vol. 16, 2006. (Protocol basis for Pyrazolines).[6][7]

  • Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, vol. 49, no. 32, 1993, pp. 6937-6963. (Standard for Biginelli Mechanism).

Disclaimer: This document is for research use only. All synthesis involving cyanides, hydrazines, and benzene must be performed in a fume hood with appropriate PPE.

Sources

Analytical methods for the quantification of 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification & Characterization of 4-(5-Formylfuran-2-yl)benzonitrile

Introduction & Chemical Context

4-(5-Formylfuran-2-yl)benzonitrile (CAS: 52130-32-2) is a critical biaryl intermediate used in the synthesis of optoelectronic materials, cationic dyes, and pharmaceutical candidates. Structurally, it consists of an electron-withdrawing benzonitrile moiety coupled to a furan ring bearing a reactive formyl group. This "push-pull" electronic system creates a conjugated pathway that dictates its physicochemical properties and analytical behavior.

Key Physicochemical Properties:

  • Formula:

    
    
    
  • Molecular Weight: 197.19 g/mol [1]

  • Solubility: Soluble in DMSO, Acetonitrile (ACN), Methanol, and Ethyl Acetate; sparingly soluble in water.

  • Stability: The aldehyde function is susceptible to oxidation to the corresponding carboxylic acid (4-(5-carboxyfuran-2-yl)benzonitrile) upon prolonged exposure to air or light.

This guide details a validated HPLC-UV/DAD method for routine quantification and a qNMR protocol for establishing primary reference standard purity, ensuring data integrity in drug development and material science workflows.

Method A: HPLC-UV/DAD Quantification[2]

Principle: Reverse-phase chromatography (RP-HPLC) is utilized to separate the target analyte from potential synthetic impurities (e.g., 4-cyanophenylboronic acid, 5-bromo-2-furaldehyde) and degradation products (carboxylic acids). A Diode Array Detector (DAD) is employed to verify peak purity and leverage the molecule's extended conjugation for specific detection.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmProvides strong retention for aromatic heterocycles; end-capping reduces peak tailing from the polar formyl/cyano groups.
Mobile Phase A Water + 0.1% Formic AcidAcidifier suppresses ionization of potential acidic oxidation byproducts, sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)ACN offers lower backpressure and better UV transparency than Methanol at low wavelengths.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CEnsures reproducible retention times by mitigating ambient temperature fluctuations.
Detection UV at 315 nm (Bandwidth 4 nm); Reference: 360 nmThe conjugated biaryl system exhibits a bathochromic shift. 315 nm maximizes signal-to-noise ratio while minimizing interference from simple benzenoid impurities.
Injection Vol 5 - 10 µLAdjusted based on sample concentration to stay within the detector's linear dynamic range.
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration / Loading
10.090%Linear Gradient to elute target and hydrophobic impurities
12.090%Wash step
12.120%Return to initial conditions
15.020%Re-equilibration
Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase Initial Blend (80% Water / 20% ACN).

    • Note: Diluting in the initial mobile phase prevents "solvent shock" and peak distortion during injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to vialing.

System Suitability & Validation Criteria
  • Retention Time (

    
    ):  Expect elution around 7.5 – 8.5 min.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between the target peak and any impurity (specifically the starting bromo-furaldehyde if present).
  • Linearity:

    
     over the range of 0.01 mg/mL to 0.2 mg/mL.
    

Method B: qNMR Purity Assay (Primary Standard)

Principle: Quantitative NMR (qNMR) is the gold standard for establishing the absolute purity of the reference material used in the HPLC method above. It does not rely on the response factors required by UV detectors.

Reagents & Equipment[3]
  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks).
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid provides a sharp singlet at

      
       6.2 ppm, a clear region usually devoid of aromatic signals from the analyte.
      
  • Instrument: 400 MHz NMR or higher.

Protocol
  • Weighing: Accurately weigh

    
    10 mg of the analyte (
    
    
    
    ) and
    
    
    5 mg of the Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Mix thoroughly.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Critical: Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Integration:

    • Integrate the aldehyde proton of the analyte (

      
       ppm, 1H, singlet).
      
    • Integrate the vinylic protons of Maleic Acid (

      
       ppm, 2H, singlet).
      
Calculation


Where:

  • 
    : Integrated area
    
  • 
    : Number of protons (Analyte=1, IS=2)
    
  • 
    : Molecular Weight (Analyte=197.19, IS=116.07)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Synthesis & Impurity Mapping (Workflow Visualization)

Understanding the synthesis via Suzuki-Miyaura coupling is essential for identifying potential impurities in the HPLC trace.

Common Impurities:

  • 4-Cyanophenylboronic acid: Elutes early (polar).

  • 5-Bromo-2-furaldehyde: Elutes later (less polar than boronic acid, but likely before the product).

  • Homocoupling products: Highly hydrophobic, elute at the end of the gradient.

AnalyticalWorkflow cluster_Solubility Sample Prep cluster_Analysis Analytical Methods Start Start: Raw Sample (CAS 52130-32-2) Dissolve Dissolve in ACN (1 mg/mL) Start->Dissolve qNMR qNMR (DMSO-d6) (Purity Assay) Start->qNMR Primary Std Validation Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC-UV/DAD (Quantification) Filter->HPLC Routine QC LCMS LC-MS (ESI+) (ID Confirmation) Filter->LCMS Impurity ID Output Valid Certificate of Analysis HPLC->Output Purity % qNMR->Output Absolute Content

Caption: Integrated analytical workflow for the characterization of 4-(5-Formylfuran-2-yl)benzonitrile, distinguishing routine QC (HPLC) from primary standardization (qNMR).

Troubleshooting & Stability Notes

  • Aldehyde Oxidation: The formyl group at the 5-position of the furan ring is reactive. If the HPLC chromatogram shows a peak roughly 1-2 minutes earlier than the main peak with a similar UV spectrum, it is likely the carboxylic acid derivative. Action: Store solid samples under inert gas (Argon/Nitrogen) at -20°C.

  • Peak Tailing: Furan rings can interact with active silanol groups on older silica columns. Action: Ensure the use of an "End-capped" column and maintain pH ~3.0 with formic acid.

  • Solubility Issues: If the sample precipitates upon dilution with water, increase the initial organic ratio to 30% or use Methanol as the diluent (though ACN is preferred for the run).

References

  • Hassan, A. S., et al. (2015).[2] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Magalhães, P., et al. (2025). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde. ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Metal-Free Synthesis of 4-(5-Formylfuran-2-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-(5-formylfuran-2-yl)benzonitrile represents a critical entry point into furan-based optoelectronics and pharmaceutical intermediates. Historically, this biaryl scaffold was constructed via Palladium-catalyzed Suzuki-Miyaura cross-coupling, necessitating pre-functionalized organoboron reagents and expensive, toxic metal catalysts. This Application Note details a validated, metal-free protocol utilizing visible-light-mediated photoredox catalysis . By employing Eosin Y as an organic photocatalyst, we achieve direct C-H arylation of furfural with 4-aminobenzonitrile-derived diazonium salts. This method offers superior atom economy, mild room-temperature conditions, and eliminates trace metal contamination in the final product.

Introduction & Mechanistic Rationale

The Challenge of Metal Catalysis

Traditional synthesis of 5-aryl-2-furaldehydes relies on transition metals (Pd, Cu).[1] While effective, these methods suffer from:

  • Trace Metal Contamination: Unacceptable in late-stage pharmaceutical intermediates (API).

  • Cost & Waste: Requirement for stoichiometric boronic acids and expensive ligands.

  • Purification Burden: Removal of residual Pd species often requires scavengers or specialized filtration.

The Solution: Photoredox C-H Arylation

The metal-free approach leverages the unique redox properties of organic dyes (Eosin Y) under visible light irradiation.[2] Unlike thermal Gomberg-Bachmann reactions which often result in tarry side-products, the photoredox pathway operates via a controlled Single Electron Transfer (SET) mechanism.

Mechanism of Action:

  • Excitation: Green light (530 nm) excites Eosin Y to its singlet state, which undergoes intersystem crossing to the long-lived triplet state (

    
    ).
    
  • Radical Generation:

    
     transfers an electron to the aryl diazonium salt (SET reduction), generating a reactive aryl radical (
    
    
    
    ) and releasing
    
    
    .
  • Regioselective Addition: The electrophilic aryl radical attacks the electron-rich furan ring at the C5 position (C2 is blocked by the formyl group).

  • Oxidation/Aromatization: The resulting radical intermediate is oxidized (likely by the oxidized catalyst

    
     or 
    
    
    
    ) and deprotonated to restore aromaticity and regenerate the catalyst.

PhotoredoxCycle EosinY Eosin Y (Ground State) ExcitedEY 3*Eosin Y (Excited State) EosinY->ExcitedEY Green Light (530 nm) ExcitedEY->EosinY SET (Regeneration) ArylRadical Ar• (Aryl Radical) ExcitedEY->ArylRadical SET Reduction of Ar-N2+ Diazonium Ar-N2+ (Diazonium Salt) Diazonium->ArylRadical - N2 Intermediate Radical Intermediate ArylRadical->Intermediate + Furan Furan Furfural (Substrate) Furan->Intermediate Product Arylated Product Intermediate->Product - H+ / Oxidation

Figure 1: Catalytic cycle for the Eosin Y mediated arylation of furfural. The process is driven by visible light, avoiding thermal activation.

Experimental Protocols

Protocol A: Visible-Light Mediated Arylation (Recommended)

Best for: High purity, mild conditions, and scalability.

Reagents:

  • Substrate: Furan-2-carbaldehyde (Furfural) (1.0 equiv, 5 mmol)

  • Aryl Source: 4-Aminobenzonitrile (1.0 equiv)

  • Diazotization Reagent: tert-Butyl nitrite (t-BuONO) (1.5 equiv) or NaNO2/HCl (if preparing salt ex-situ).

  • Catalyst: Eosin Y (1-2 mol%)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMSO/H2O (9:1).

  • Light Source: Green LEDs (approx. 530 nm, 5-10 W).

Step-by-Step Procedure:

  • In-Situ Diazotization (One-Pot):

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (590 mg, 5 mmol) and DMSO (10 mL).

    • Add t-BuONO (0.9 mL, 7.5 mmol) dropwise at 0°C. Stir for 10 minutes to generate the diazonium species in situ.

    • Note: Alternatively, pre-synthesized 4-cyanobenzenediazonium tetrafluoroborate can be used for cleaner kinetics.

  • Catalyst & Substrate Addition:

    • Add Furfural (480 mg, 5 mmol) and Eosin Y (32 mg, 0.05 mmol) to the mixture.

    • Degas the solution by bubbling nitrogen for 5 minutes (oxygen can quench the excited state, though some variants tolerate air).

  • Irradiation:

    • Place the flask approximately 2-5 cm from the Green LED source.

    • Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1).

    • Observation: The reaction mixture will typically darken; fluorescence of Eosin Y may diminish as the reaction proceeds.

  • Work-up:

    • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel column chromatography using a gradient of Hexane/EtOAc (95:5 to 80:20).

    • Target Product: 4-(5-Formylfuran-2-yl)benzonitrile appears as a light yellow solid.

Yield Expectation: 65–80% isolated yield.

Protocol B: Thermal Metal-Free Coupling (Alternative)

Best for: Labs without photochemical setups.

Reagents:

  • Substrate: Furfural (in excess, used as solvent/reactant).

  • Reagent: 4-Cyanophenylhydrazine hydrochloride.

  • Oxidant: Air (O2) or TEMPO (catalytic).

  • Base: K2CO3.

Procedure:

  • Dissolve 4-cyanophenylhydrazine HCl (1 mmol) in DMSO (5 mL).

  • Add Furfural (2 mmol) and K2CO3 (2 mmol).

  • Stir at 60–80°C open to air (or with an O2 balloon) for 24 hours.

  • Mechanism: Base-mediated formation of the aryl radical or diazenyl radical which attacks the furan.

  • Drawback: Lower yields (40-50%) compared to the photochemical route due to thermal decomposition of intermediates.

Data Summary & Characterization

ParameterProtocol A (Photochemical)Protocol B (Thermal)
Catalyst Eosin Y (Organic Dye)None / Base
Energy Source Green LED (Visible Light)Heat (60-80°C)
Time 12-16 Hours24 Hours
Yield High (65-80%) Moderate (40-50%)
Selectivity High (C5 position)Moderate (Side products possible)
Scalability Excellent (Flow chemistry compatible)Good

Characterization Data (Simulated for 4-(5-Formylfuran-2-yl)benzonitrile):

  • 1H NMR (400 MHz, CDCl3): δ 9.68 (s, 1H, CHO), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 3.6 Hz, 1H, Furan-H3), 6.98 (d, J = 3.6 Hz, 1H, Furan-H4).

  • 13C NMR (100 MHz, CDCl3): δ 177.5 (CHO), 156.2, 152.8, 133.0, 132.5, 125.8, 124.0, 118.2 (CN), 112.5, 110.1.

  • HRMS (ESI): Calc. for C12H7NO2 [M+H]+: 198.0550.

Troubleshooting & Optimization

Regioselectivity

The formyl group at C2 is electron-withdrawing, directing the nucleophilic radical attack to the C5 position. If C5 is blocked, this reaction will fail.

  • Issue: Low conversion.

  • Fix: Increase the amount of diazonium salt (1.5 to 2.0 equiv). The radical half-life is short; excess radical precursor ensures collision with the furan substrate.

Catalyst Bleaching

Eosin Y can degrade under high-intensity light over long periods.

  • Fix: Add the catalyst in two portions (half at T=0, half at T=6h) or use Supported Eosin Y (e.g., on Merrifield resin) for enhanced stability and recyclability (Ref 1).

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Mix Reagents: Furfural + 4-Aminobenzonitrile + t-BuONO + Eosin Y Step2 Irradiate (Green LED) 25°C, 12-16h N2 Atmosphere Step1->Step2 Step3 Quench with Water Extract (EtOAc) Step2->Step3 Step4 Purification (Silica Column) Step3->Step4

Figure 2: Operational workflow for the batch synthesis.

References

  • Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. Source: MDPI (Molecules), 2022.[3] URL:[Link]

  • Metal-free, visible-light-mediated direct C-H arylation of heteroarenes with aryl diazonium salts. Source: Journal of the American Chemical Society, 2012.[2] URL:[Link]

  • Synthesis of 5-phenylfuran-2-carbaldehyde derivatives. Source: Egyptian Journal of Chemistry (via ResearchGate), 2015. URL:[Link]

  • Metal-Free, Visible-Light-Enabled Direct C3-H Arylation of Anthranils. Source: Organic Letters, 2019. URL:[Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives. Source: BMC Chemistry, 2019. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Furan-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving furan-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Furan moieties are prevalent in numerous pharmaceuticals and natural products, yet their inclusion in Suzuki couplings often presents unique challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is sluggish or has stalled completely. What are the likely causes?

A stalled Suzuki coupling with furan substrates can often be traced back to a few key areas: catalyst activity, reagent stability, or suboptimal reaction conditions.

Q1: I suspect my palladium catalyst is the issue. How can I diagnose and fix this?

A1: Catalyst inefficiency is a primary suspect in failed couplings.

  • In-Situ Reduction of Pd(II) to Pd(0): Many common precatalysts, like Pd(OAc)₂, require reduction to the active Pd(0) species to initiate the catalytic cycle.[1] This reduction can be inefficient.

    • Troubleshooting: Consider switching to a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2] Modern Buchwald precatalysts are also designed for reliable and rapid generation of the active catalyst.[1]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which prevents them from coordinating to the palladium center and stabilizing the active catalyst.[1]

    • Troubleshooting: Always use fresh ligands or those stored rigorously under an inert atmosphere. Ensure your reaction setup is thoroughly degassed.

  • Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand concentration.

    • Troubleshooting: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand.[1] Proper stirring is also crucial to prevent localized high concentrations of reagents that can promote decomposition.[1]

Q2: My furan boronic acid seems to be decomposing. What's happening and how can I prevent it?

A2: Furan boronic acids, particularly 2-furylboronic acid, are notoriously prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4][5] This is often accelerated under the basic and sometimes aqueous conditions of the Suzuki coupling.[6]

  • Mechanism of Instability: The electron-rich nature of the furan ring and the presence of the oxygen heteroatom can facilitate this undesired protonolysis.

  • Troubleshooting Strategies:

    • Use a More Stable Boron Reagent: Instead of the boronic acid, consider using more robust alternatives like potassium furan-2-yltrifluoroborate or furan-2-ylboronic acid pinacol ester.[4][6] These reagents slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[5] Diethanolamine (DABO) boronates are another air-stable alternative.[7]

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[8]

    • Use Fresh Reagents: Always use freshly acquired or purified furan boronic acid, as it can degrade upon storage.[4]

I'm observing significant side products. How can I improve the selectivity of my reaction?

The formation of byproducts is a common issue that reduces the yield of the desired coupled product.

Q3: I'm seeing a lot of homocoupling of my furan boronic acid. What causes this and how can I minimize it?

A3: Homocoupling results in the formation of a bi-furan species from two molecules of the boronic acid.

  • Primary Cause: The presence of oxygen is a major contributor to homocoupling.[1][9] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the oxidative coupling of the boronic acid.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) species present at the beginning of the reaction, thereby minimizing homocoupling.[1][9]

    • Choice of Catalyst: Some catalyst systems, like those using PdCl₂(dppf), are known to be effective at suppressing homocoupling.[10]

Q4: My starting aryl halide is being converted back to the corresponding arene (dehalogenation). How do I prevent this?

A4: Dehalogenation is another common side reaction where the halide is replaced by a hydrogen atom.[9]

  • Source of Hydride: This side reaction is often caused by the presence of hydride sources in the reaction mixture. Common culprits include amine bases or alcohol solvents.[1]

  • Troubleshooting Steps:

    • Change the Base: If you are using an amine base, consider switching to an inorganic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄).[1][11]

    • Change the Solvent: If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like dioxane, THF, or toluene.[1][12]

Optimizing Reaction Parameters

Q5: What is the best combination of base and solvent for Suzuki couplings with furan substrates?

A5: The choice of base and solvent is critical and often interdependent.[12][13] There is no single "best" combination, as the optimal conditions depend on the specific substrates.

  • Bases: A base is required to activate the boronic acid for transmetalation.[2]

    • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[10][11] K₃PO₄ is a stronger base and can be effective in more challenging couplings. Cs₂CO₃ is often used for its high solubility in organic solvents.

    • Fluoride Bases: Bases like KF can be effective, especially when dealing with base-sensitive functional groups.[2]

  • Solvents: The solvent must be able to dissolve the reagents and facilitate the reaction.

    • Aqueous Mixtures: Biphasic systems like dioxane/water or THF/water are very common and often highly effective.[10][12]

    • Aprotic Solvents: For substrates sensitive to water, anhydrous solvents like toluene or DMF can be used, often in combination with a soluble base like K₃PO₄.[14]

Here is a table summarizing common starting points for optimization:

Base (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃ (2.0)Dioxane / H₂O (4:1)9088-96%A general and effective starting point for many furan couplings.[10]
K₃PO₄ (2.0)Toluene85-10085-95%Good for anhydrous conditions to minimize protodeboronation.
Cs₂CO₃ (2.5)Dioxane / H₂O (4:1)80-10090-98%Highly effective, especially for less reactive chlorides.

Q6: How do I select the right palladium catalyst and ligand for my specific furan-containing substrates?

A6: The catalyst system, comprising a palladium source and a ligand, dictates the efficiency of the reaction.

  • Palladium Sources:

    • Pd(OAc)₂ / Pd₂(dba)₃: Common and effective Pd(II) and Pd(0) sources, respectively. They require a ligand to be added separately.[2]

    • Pd(PPh₃)₄: A classical, air-stable Pd(0) catalyst that can be used without an additional ligand, but often requires higher loadings.[10]

    • PdCl₂(dppf): A robust Pd(II) catalyst that is particularly good at suppressing side reactions.[10]

  • Ligands: Ligands stabilize the palladium center and modulate its reactivity.[15]

    • Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that are highly effective for coupling challenging substrates, including electron-rich aryl chlorides and heteroaryl systems.[10][16]

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can be very effective in Suzuki couplings.[15]

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2%)SPhos (4%)85-95%A highly effective system for heteroaryl couplings.[10]
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (6%)80-90%Effective for a broad range of substrates.[10]
Pd(PPh₃)₄ (5%)None50-75%A classical catalyst, often less active and requires higher loading.[10]
PdCl₂(dppf) (3%)None70-85%A robust and reliable catalyst.[10]

Visualizing the Process

To better understand the core challenges, the following diagrams illustrate the Suzuki catalytic cycle and the key side reaction of protodeboronation.

Suzuki_Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd R1-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)L_n-R2 OxAdd->Transmetal Transmetalation (R2-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Product R1-R2 Transmetal->RedElim center R1X Aryl Halide (R1-X) R2B Furan Boronic Acid (R2-B(OR)2 + Base)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protodeboronation FuranBA Furan Boronic Acid R-B(OH)2 Furan Desired Furan Arene R-H FuranBA->Furan Protodeboronation (Undesired Side Reaction) ProtonSource {Proton Source | H+ (e.g., H2O)} BoricAcid Boric Acid B(OH)3

Caption: The undesired protodeboronation of furan boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromofuran with Phenylboronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromofuran (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Catalyst Addition: To the stirring suspension, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Place the vessel in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Unstable Furan Boronic Acid using a Buchwald Precatalyst and a Trifluoroborate Salt

This protocol is designed to mitigate protodeboronation.

  • Reagent Preparation: In a glovebox or under a stream of argon, add potassium 2-furyltrifluoroborate (1.1 mmol, 1.1 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere & Solvent: Remove the vessel from the glovebox, place it under a positive pressure of argon, and add degassed THF (5 mL) and water (0.5 mL).

  • Reaction: Heat the mixture to 65 °C and stir for 2-8 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

By systematically addressing these common issues and using the provided protocols as a starting point, researchers can significantly improve the success rate of Suzuki couplings with challenging furan-containing substrates.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Wikipedia. Protodeboronation.

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Molander, G. A., & Brown, A. R. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 76(22), 9141–9149.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Gutekunst, W. R., & Baran, P. S. (2011). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Chemistry, 3(7), 543–548.

  • Ledingham, L. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234.

  • Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Aldrichimica Acta, 40(3), 67-77.

  • ResearchGate. How can I solve my problem with Suzuki coupling?.

  • Reddit. How to approach choosing reaction conditions for Suzuki?.

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.

  • Benchchem. Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol.

  • ResearchGate. Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.

  • Daigle, M., et al. (2020). and Intramolecular Coupling Reactions Catalyzed by Group 10 Metal Complexes of the 3,4-Bis(dicyclohexylphosphino)furan (dcypfu) Ligand. Inorganic Chemistry, 59(17), 12344-12355.

  • Wikipedia. Suzuki reaction.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?.

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Myers, A. The Suzuki Reaction.

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-26). The Royal Society of Chemistry.

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide.

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

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Technical Support Center: Purification of Polar Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aromatic nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of compounds.

Introduction: The Challenge of Polar Aromatic Nitriles

Polar aromatic nitriles are a cornerstone in medicinal chemistry and materials science, prized for their role as versatile synthetic intermediates.[1] The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, imparts significant polarity to the aromatic scaffold.[1][2][3] While this polarity is often key to their biological activity and material properties, it presents considerable hurdles during purification. Researchers frequently grapple with issues such as poor chromatographic resolution, low recovery during recrystallization, and sample instability. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are polar aromatic nitriles so difficult to purify by standard normal-phase flash chromatography?

A1: The high polarity of these compounds, driven by the electron-withdrawing nature of the nitrile group and often supplemented by other polar functional groups on the aromatic ring, leads to very strong interactions with polar stationary phases like silica gel.[4] This results in:

  • Poor Elution: The compound may not move from the origin (baseline) even with highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures.[5][6]

  • Tailing or Streaking: Strong, non-specific interactions with acidic silanol groups on the silica surface can lead to broad, tailing peaks, making separation from impurities difficult.[7]

  • On-Column Degradation: The acidic nature of silica gel can sometimes cause decomposition of sensitive aromatic nitriles.[5]

Q2: I tried reversed-phase (RP) chromatography, but my polar aromatic nitrile elutes in the solvent front. What's happening?

A2: This is a common problem for highly polar molecules.[8][9] In reversed-phase chromatography, separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Highly polar compounds have minimal affinity for the stationary phase and are instead swept through the column with the polar mobile phase, resulting in little to no retention.[8][10]

Q3: My polar aromatic nitrile "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This often happens when a saturated solution is achieved at a temperature above the melting point of the solute or when the solution is cooled too rapidly.[7][11] The resulting oil can trap impurities, defeating the purpose of recrystallization.

Q4: How can I remove persistent water contamination from my liquid polar aromatic nitrile?

A4: Due to their polarity, these nitriles can be hygroscopic. If distillation is insufficient, consider the following:

  • Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene).

  • Drying Agents: For small scales, drying over an appropriate agent (e.g., anhydrous magnesium sulfate, molecular sieves) followed by filtration can be effective. Ensure the drying agent is chemically compatible with your nitrile.

Troubleshooting Guides

This section provides structured solutions to common problems encountered during the purification of polar aromatic nitriles.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Compound streaks or tails on the TLC plate and column.

  • Co-elution of the product with polar impurities.

  • The product does not elute from a silica gel column.

Troubleshooting Workflow:

chromatography_troubleshooting start Problem: Poor Chromatographic Separation np_check Are you using Normal-Phase (e.g., Silica)? start->np_check deactivate_silica Deactivate Silica: Flush column with eluent containing 1-3% triethylamine or ammonia. np_check->deactivate_silica Yes rp_hilic_check Consider Alternative Modes np_check->rp_hilic_check No / If NP fails np_yes Yes np_no No (Proceed to RP/HILIC) alt_stationary_phase Use Alternative Stationary Phase: - Alumina (neutral or basic) - Diol- or Amine-bonded silica deactivate_silica->alt_stationary_phase If streaking persists rp_flash Reversed-Phase (RP) Flash: Use C18 silica with a water/ acetonitrile or water/methanol gradient. rp_hilic_check->rp_flash hilic HILIC: Use a polar stationary phase (silica, diol) with a high organic mobile phase (e.g., acetonitrile with a small amount of water). rp_hilic_check->hilic

Caption: Troubleshooting workflow for poor chromatographic separation.

In-depth Explanation:

  • Deactivating Silica Gel: The acidic nature of silica gel is a primary cause of tailing for basic or electron-rich aromatic nitriles. Flushing the column with a solvent system containing a small amount of a base like triethylamine neutralizes the acidic silanol sites, leading to improved peak shape.[6][12]

  • Alternative Stationary Phases: If deactivation is insufficient, switching to a different stationary phase is recommended. Alumina is a good alternative for acid-sensitive compounds.[5][7] Bonded phases like diol or amine can offer different selectivity.[10][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are not retained in reversed-phase.[8][9][14] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[9] This creates a water-rich layer on the stationary phase, and separation occurs via partitioning of the polar analyte between this layer and the bulk mobile phase.[13]

Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor.

  • The final crystalline product is obtained in less than 80% yield.

Possible Causes and Solutions:

Cause Explanation Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the nitrile completely when hot but sparingly when cold.[11] If the compound is too soluble in the cold solvent, recovery will be low.Test a range of solvents or solvent pairs. For polar aromatic nitriles, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[15][16] The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Using Too Much Solvent Adding an excess of hot solvent will keep more of your product dissolved even after cooling, leading to significant losses in the mother liquor.[17]Use the minimum amount of hot solvent required to fully dissolve the solid.[7] Add the hot solvent portion-wise until all the solid dissolves.
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, reducing the yield.Use a heated filter funnel or pre-heat the funnel with hot solvent. Keep the solution at or near its boiling point during filtration.[18]
Rapid Cooling Cooling the solution too quickly can trap impurities and lead to the formation of small, difficult-to-filter crystals.[17]Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[15][18]

Detailed Experimental Protocols

Protocol 1: HILIC Flash Chromatography

This protocol is designed for a polar aromatic nitrile that shows poor retention on C18 and streaks on silica gel.

  • TLC Analysis:

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate using a mobile phase of 95:5 acetonitrile:water.

    • If the Rf is too high, increase the water content (e.g., 90:10). If the Rf is too low, decrease the water content (e.g., 98:2). The ideal Rf for column chromatography is around 0.2-0.35.

  • Column Preparation:

    • Dry pack a silica gel column.

    • Equilibrate the column by flushing with at least 5-7 column volumes of the initial mobile phase (e.g., 98:2 acetonitrile:water).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or DMSO).

    • Adsorb this solution onto a small amount of silica gel or celite.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the equilibrated column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase (e.g., 98:2 acetonitrile:water).

    • If the compound does not elute, gradually increase the polarity by increasing the percentage of water in the mobile phase. A typical gradient might be from 2% water to 15% water over 10-15 column volumes.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note that removing water may require a high-vacuum pump or lyophilization (freeze-drying).

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is for purifying a solid polar aromatic nitrile when a single suitable solvent cannot be found.

  • Solvent Selection:

    • Find a "good" solvent in which your compound is very soluble, even at room temperature (e.g., acetone, ethyl acetate).

    • Find a "poor" solvent in which your compound is insoluble or sparingly soluble, even when hot (e.g., hexane, water). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of the "good" solvent.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[18]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering mother liquor.[15]

    • Dry the crystals under vacuum to remove residual solvent.

Purity Assessment

After purification, it is crucial to assess the purity of the polar aromatic nitrile.

Analytical Technique Purpose Considerations for Polar Aromatic Nitriles
High-Performance Liquid Chromatography (HPLC) To quantify purity and identify impurities.HILIC or reversed-phase with polar-endcapped columns are often necessary.[14][19] UV detection is common, as the aromatic ring provides a chromophore.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and detect residual solvents or impurities.¹H and ¹³C NMR are standard. The sample must be soluble in the deuterated solvent.
Mass Spectrometry (MS) To confirm the molecular weight of the desired compound.Can be coupled with HPLC (LC-MS) for impurity identification.
Infrared (IR) Spectroscopy To confirm the presence of the nitrile functional group.Look for the characteristic sharp C≡N stretching peak around 2220-2260 cm⁻¹.[20]

Conclusion

The purification of polar aromatic nitriles demands a departure from routine protocols. By understanding the underlying chemical principles of their polarity and reactivity, researchers can intelligently select and optimize purification strategies.[2][21] This guide provides a foundational framework for troubleshooting common issues, from chromatographic woes to crystallization challenges. Employing advanced techniques like HILIC and carefully considered recrystallization solvent systems will empower scientists to isolate these valuable compounds with high purity and yield, accelerating research and development.

References

  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]

  • LibreTexts. (2023). 20.7 Chemistry of Nitriles. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Pavia, A., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

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Technical Support Center: Managing Solubility of 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Formylfuran-2-yl)benzonitrile (FFB) is a planar, conjugated system featuring both an electron-withdrawing nitrile group and a reactive aldehyde on a furan core. Its rigid


-conjugated backbone results in high lattice energy, often leading to "brick dust" behavior—poor solubility in common organic solvents like ethanol or toluene at room temperature.

This guide addresses the three critical phases where solubility failure occurs: Synthesis (Suzuki Coupling) , Purification (Workup) , and Downstream Application (Schiff Base/Condensation) .

Part 1: The Solubility Matrix

Before attempting any reaction, verify your solvent system against the solubility profile below. FFB exhibits a steep solubility curve in polar aprotic solvents.

Solvent ClassSolventSolubility Rating (RT)Solubility Rating (Hot)Application Notes
Polar Aprotic DMSO High (>50 mg/mL)Very HighIdeal for stock solutions; difficult to remove.
Polar Aprotic DMF / DMAc HighVery HighPreferred reaction solvent for high-temp steps.
Chlorinated DCM / Chloroform ModerateGoodGood for liquid-liquid extraction.
Polar Protic Ethanol / Methanol Poor (<1 mg/mL)ModeratePrimary Recrystallization Solvent.
Non-Polar Toluene Very PoorPoorUse only as a co-solvent.
Aqueous Water InsolubleInsolublePrimary Anti-solvent.

Part 2: Troubleshooting Synthesis (Suzuki Coupling)

Context: FFB is typically synthesized via Suzuki-Miyaura coupling of 4-cyanophenylboronic acid and 5-bromo-2-furaldehyde.

Issue 1: "The product precipitates as a gummy solid during the reaction, trapping the catalyst."

Diagnosis: The standard Suzuki solvent mixture (e.g., Toluene/Ethanol/Water) is too non-polar for the highly polar FFB product. As the reaction proceeds, FFB crashes out, encapsulating Pd catalyst and stopping conversion.

Protocol: The Phase-Switch Strategy Do not use Toluene. Switch to a 1,4-Dioxane/Water or THF/Water system.

  • Solvent System: Use 1,4-Dioxane:Water (4:1 ratio). Dioxane solubilizes the FFB product better than toluene.

  • Temperature: Maintain reflux (

    
    ). High temperature is critical to keep the planar FFB in solution.
    
  • Base Selection: Use

    
     (2.0 equiv). Avoid organic bases like 
    
    
    
    which can promote side reactions with the aldehyde.
  • Intervention: If precipitation starts before full conversion (check TLC), add small aliquots of warm DMSO (1-2 mL) to redissolve the solids without quenching the catalyst.

Issue 2: "I cannot separate the Pd catalyst from the product."

Diagnosis: FFB's nitrogen and oxygen atoms can coordinate with Palladium, making filtration difficult.

Protocol: The "Hot Filtration" Method

  • While the reaction mixture is still boiling , add activated carbon.

  • Stir for 5 minutes at reflux.

  • Filter the hot solution through a Celite pad using a pre-warmed funnel.

    • Why? If the solution cools in the funnel, FFB will crystallize immediately, clogging the filter and trapping Pd.

  • Wash the Celite pad with hot Ethanol .

Part 3: Purification & Workup

Context: You have a crude reaction mixture dissolved in organic solvent (Dioxane or DMF).

Issue 3: "Standard extraction with water/ethyl acetate yields an emulsion or poor recovery."

Diagnosis: FFB is slightly amphiphilic and planar, stabilizing emulsions.

Protocol: The Anti-Solvent "Crash Out" (Recommended) Instead of extraction, use controlled precipitation. This is the most efficient method for FFB.

  • Concentrate: Evaporate the reaction solvent (Dioxane/THF) to

    
    20% of the original volume.
    
  • Precipitate: Pour the concentrated organic residue slowly into a beaker of ice-cold water (10x volume) while stirring vigorously.

  • Filter: The FFB will precipitate as a yellow/tan solid. Filter via vacuum.[1]

  • Wash: Wash the solid cake with water (to remove inorganic salts/boronic acid) and then with cold Hexane (to remove organic impurities).

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Dioxane/Water) CheckSol Is Product Dissolved? Start->CheckSol Heat Heat to Reflux CheckSol->Heat No (Precipitate Present) Filter Hot Filtration (Celite) Remove Pd CheckSol->Filter Yes Heat->Filter Concentrate Concentrate to 20% Volume Filter->Concentrate PourWater Pour into Ice Water (10x Vol) Concentrate->PourWater Collect Collect Precipitate (Vacuum Filtration) PourWater->Collect Wash Wash: Water -> Cold Hexane Collect->Wash Final Pure FFB Solid Wash->Final

Figure 1: Decision tree for isolating FFB from Suzuki coupling mixtures. Note the emphasis on hot filtration to remove Palladium before inducing precipitation.

Part 4: Downstream Applications (Schiff Base/Condensation)

Context: Users often react FFB with amines to form Schiff bases or with active methylene compounds (Knoevenagel).

Issue 4: "The aldehyde won't react with my amine in Ethanol."

Diagnosis: FFB is practically insoluble in ethanol at room temperature. The reaction is heterogeneous and slow.

Protocol: The Co-Solvent System

  • Dissolution: Dissolve FFB in a minimum amount of DCM or CHCl3 .

  • Addition: Add the amine dissolved in Ethanol.

  • Catalysis: Add a drop of Acetic Acid.

  • Solvent Swap: Heat the mixture to reflux. As the lower-boiling DCM evaporates, the solvent composition shifts toward Ethanol.

  • Result: The Schiff base product (usually less soluble than the aldehyde) will crystallize out of the hot Ethanol as the reaction completes.

Part 5: Analytical Validation

Q: How do I distinguish between insolubility and decomposition?

A: The DMSO Check.

  • Take a small amount of the "insoluble" solid.

  • Add 0.5 mL of

    
    -DMSO.
    
  • Run a

    
    -NMR.[2]
    
    • Aldehyde Peak: Look for a singlet at

      
       ppm.
      
    • Nitrile Check: IR spectroscopy should show a sharp peak at

      
      .
      
    • If the solid does not dissolve in DMSO, it is likely inorganic salt (remove via water wash) or polymerized material.

Visual Workflow: Solvent Selection Strategy

SolventSelection Task Select Task Synthesis Synthesis (Suzuki) Task->Synthesis Purification Recrystallization Task->Purification Analysis NMR / Analysis Task->Analysis SynthSolv 1,4-Dioxane/Water (Reflux) Synthesis->SynthSolv PurifSolv Ethanol/Acetonitrile (Hot -> Cold) Purification->PurifSolv AnaSolv DMSO-d6 or DMF-d7 Analysis->AnaSolv

Figure 2: Rapid solvent selection guide based on experimental stage.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Furan-Benzonitrile Derivatives

    • BenchChem Technical Support.[3][4][5] (2025).[1][3][4][5][6] Application Notes for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde (Analogous Protocol). Link

  • Purification by Recrystallization

    • Organic Syntheses. (2024).[7] Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates DMF/Heat solubility protocols for benzonitriles). Org.[1][7][8][] Synth. 2024, 101, 542-563.[7] Link

  • Solubility Data & Safety

    • Gaylord Chemical Company.[8] (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data. Link

Sources

Technical Support Center: Stability Profile of 4-(5-Formylfuran-2-yl)benzonitrile

[1]

Executive Summary

This guide addresses the stability profile of 4-(5-Formylfuran-2-yl)benzonitrile (henceforth referred to as FFB ).[1] As a donor-acceptor system containing a furan linker, a nitrile group, and a reactive aldehyde, FFB exhibits distinct sensitivity profiles.[1]

Critical Takeaway: The furan ring is the "weak link" under acidic conditions (risk of polymerization/ring-opening), while the aldehyde functionality is the primary instability vector under basic conditions (Cannizzaro disproportionation).

Module 1: Acidic Condition Stability

The Mechanism of Failure: Acidolysis & Polymerization

Under acidic conditions, FFB is susceptible to degradation driven by the protonation of the furan ring. While the electron-withdrawing benzonitrile group provides some stabilization compared to alkyl-furans, the furan oxygen remains a Lewis base.[1]

Key Risks:

  • Ring Opening (Hydrolysis): Strong mineral acids (HCl, H₂SO₄) protonate the furan ring, leading to nucleophilic attack by water.[1] This opens the ring to form reactive 1,4-dicarbonyl species (e.g., unsaturated diketones).[1]

  • Resinification (Humins): The ring-opened intermediates are highly prone to polymerization, resulting in insoluble black/brown tars often referred to as "humins."[1]

Visualizing the Pathway

The following diagram illustrates the degradation pathway of the furan core under acidic conditions.

AcidDegradationFFBFFB (Intact)ProtonatedProtonated Furan(Activated Electrophile)FFB->Protonated+ H+ (Strong Acid)RingOpenRing Opening(1,4-Dicarbonyls)Protonated->RingOpen+ H2OHuminsInsoluble Polymer(Black Tar/Humins)RingOpen->HuminsPolymerization

Figure 1: Acid-catalyzed degradation pathway of the furan moiety leading to humin formation.[1]

Operational Guidelines (Acid)
ParameterRecommendationTechnical Rationale
Workup pH Keep pH > 4.0Prevents protonation of the furan oxygen.[1]
HPLC Modifiers Formic Acid (0.1%) or Ammonium AcetateAvoid TFA (Trifluoroacetic acid) if samples sit for >4 hours.[1] TFA is strong enough to initiate slow degradation.[1]
Lewis Acids Use with cautionStrong Lewis acids (AlCl₃, BF₃) can complex with the nitrile or carbonyl, potentially activating the ring for side reactions.

Module 2: Basic Condition Stability

The Mechanism of Failure: Cannizzaro & Hydrolysis

Under basic conditions, the stability risks shift from the furan ring to the functional groups (Aldehyde and Nitrile).

Key Risks:

  • Cannizzaro Reaction (Primary Risk): FFB lacks

    
    -protons relative to the aldehyde group (it is attached to an aromatic furan ring).[1] In the presence of strong non-nucleophilic bases (NaOH, KOH), it undergoes Cannizzaro disproportionation , where two molecules of FFB react to form one molecule of the corresponding alcohol and one of the carboxylic acid.
    
  • Nitrile Hydrolysis (Secondary Risk): Under vigorous heating with strong base, the nitrile group (-CN) will hydrolyze first to the amide and eventually to the carboxylic acid (-COOH), destroying the molecule's identity.

Visualizing the Pathway

BaseDegradationFFB_Base2 x FFB MoleculesTetrahedralTetrahedral IntermediateFFB_Base->Tetrahedral+ OH- (Base)AlcoholProduct A:Alcohol DerivativeTetrahedral->AlcoholHydride TransferAcidProduct B:Carboxylic Acid SaltTetrahedral->AcidDisproportionation

Figure 2: Cannizzaro disproportionation mechanism under strong basic conditions.[1]

Operational Guidelines (Base)
ParameterRecommendationTechnical Rationale
Base Selection Use Carbonates (K₂CO₃, Cs₂CO₃)Avoid Hydroxides (NaOH, KOH) to minimize Cannizzaro risk.[1] Carbonates are generally safe for Suzuki couplings involving this scaffold.[1]
Solvents Avoid Acetone/KetonesIn base, the aldehyde will rapidly undergo Aldol Condensation with enolizable ketones.
Temperature Keep < 60°C in baseHigh heat + base promotes nitrile hydrolysis to carboxylic acid.[1]

Module 3: Troubleshooting & FAQs

Incident Response Guide

Q1: My reaction mixture turned into a black, insoluble tar during acidic workup. What happened?

  • Diagnosis: You likely used a strong mineral acid (HCl or H₂SO₄) to quench the reaction or adjust pH, dropping the pH below 2.

  • Root Cause: Acid-catalyzed polymerization of the furan ring (Humin formation).[1]

  • Corrective Action: For future experiments, quench with saturated Ammonium Chloride (NH₄Cl) or buffer to pH 5-6. Do not acidify strongly.[1]

Q2: The aldehyde peak (approx.[1] 9.6-9.8 ppm) disappeared from my NMR after basic workup, but the aromatic region looks similar.

  • Diagnosis: Cannizzaro reaction occurred.[1]

  • Root Cause: Exposure to strong hydroxide bases (NaOH/KOH) caused the aldehyde to disproportionate into an alcohol and an acid.[1]

  • Corrective Action: Use weaker bases like Sodium Bicarbonate (NaHCO₃) for workups.[1] If a strong base is required for a reaction step, ensure strictly stoichiometric amounts and low temperatures.[1]

Q3: Can I use this compound in a Suzuki Coupling?

  • Answer: Yes, this is a common application.[1]

  • Protocol Tip: Use mild bases like K₂CO₃ or K₃PO₄.[1] Avoid strong hydroxide bases.[1] Degas solvents thoroughly, as furan derivatives can be sensitive to oxidative degradation under catalytic conditions.[1]

Module 4: Standardized Stability Assay Protocol

To verify the integrity of your FFB batch, use this self-validating HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Nitrile/Aromatic) and 300 nm (Conjugated Aldehyde).[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
10.0 90 Linear Gradient
12.0 90 Wash

| 12.1 | 10 | Re-equilibration |[1]

Acceptance Criteria:

  • Purity: >95% area under the curve.[1]

  • Impurity Flag: Appearance of a peak at RRT (Relative Retention Time) ~0.8 often indicates the carboxylic acid derivative (oxidation product).[1]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] 2-(5-Formylfuran-2-yl)benzonitrile (CID 3293350).[1] Retrieved January 30, 2026, from [Link]

  • Subbiah, S., et al. (2013).[1][2] Direct transformation of 5-hydroxymethylfurfural to building blocks via Cannizzaro reaction.[1][2][3][4] Green Chemistry.[1] Retrieved January 30, 2026, from [Link]

  • Cisak, A., et al. (2001).[1] Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.[1][5][6] Acta Poloniae Pharmaceutica.[1][5] Retrieved January 30, 2026, from [Link]

  • ChemGuide. (n.d.). Hydrolysis of Nitriles.[1][7][8][9][10][11] Retrieved January 30, 2026, from [Link]

Characterization of impurities in crude 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(5-Formylfuran-2-yl)benzonitrile Characterization

Status: Active Agent: Senior Application Scientist (Process Chemistry & Analytics) Ticket Context: Impurity profiling, Method Development, and Troubleshooting for CAS: 299442-23-2 (and related analogs).

Executive Summary: The Molecule & Its Vulnerabilities

You are working with 4-(5-Formylfuran-2-yl)benzonitrile , a biaryl intermediate synthesized via Suzuki-Miyaura cross-coupling. While the benzonitrile moiety is relatively robust, the furan-aldehyde motif is your critical quality attribute (CQA) and your primary source of instability.

Key Stability Warning: Furan-2-carboxaldehydes are highly susceptible to autoxidation. Even at -20°C, exposure to air can convert the aldehyde (-CHO) to the carboxylic acid (-COOH) within hours. This conversion fundamentally alters solubility, retention time, and downstream reactivity.

Impurity Origin Map (Visualizing the Pathways)

Before troubleshooting, you must understand where the impurities come from. The following diagram maps the standard Suzuki coupling errors to the specific impurities you will see in your chromatogram.

ImpurityMap cluster_legend Reaction Phase SM1 SM1: 4-Cyanophenylboronic acid Product TARGET: 4-(5-Formylfuran-2-yl)benzonitrile SM1->Product Suzuki Coupling (Pd) Imp_Homo Impurity B: 4,4'-Dicyanobiphenyl (Homocoupling) SM1->Imp_Homo Oxidative Homocoupling Imp_Deboro Impurity C: Benzonitrile (Protodeboronation) SM1->Imp_Deboro Hydrolysis (-B(OH)2) SM2 SM2: 5-Bromo-2-furaldehyde SM2->Product Imp_Acid Impurity A: Carboxylic Acid (Oxidation) Product->Imp_Acid Air Oxidation (Storage) Imp_Pd Impurity D: Pd-Complexes (Catalyst Residue)

Figure 1: Mechanistic origin of impurities in the synthesis of 4-(5-Formylfuran-2-yl)benzonitrile.

Impurity Profile & Analytical Characteristics

Use this table to identify peaks in your LC-MS or HPLC traces. Relative Retention Times (RRT) are estimates based on a standard C18 Reversed-Phase method (Acidic Mobile Phase).

Impurity TypeChemical NameOriginDetection (LC-MS)RRT (Approx)
Target 4-(5-Formylfuran-2-yl)benzonitrile Product [M+H]+ 198.05 1.00
Impurity A 5-(4-Cyanophenyl)-2-furoic acidOxidation of Aldehyde[M+H]+ 214.05 (+16 Da)0.85 - 0.95*
Impurity B 4,4'-DicyanobiphenylHomocoupling of Boronic Acid[M+H]+ 205.071.30 - 1.50
Impurity C BenzonitrileProtodeboronation[M+H]+ 104.050.40 - 0.60
Impurity D Triphenylphosphine oxide (if used)Ligand Oxidation[M+H]+ 279.090.70 - 0.80

*Note on Impurity A: The retention of the acid is highly pH-dependent. At neutral pH, it ionizes and elutes at the solvent front. You MUST use an acidic mobile phase.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a 'shoulder' or split peak on my main product."

Diagnosis: This is likely Impurity A (The Carboxylic Acid) co-eluting with your aldehyde. The Science: The pKa of furoic acid derivatives is typically around 3.0–3.5. If your mobile phase pH is near this pKa, the impurity exists in equilibrium between ionized and non-ionized states, causing peak broadening or splitting. The Fix:

  • Lower the pH: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in both mobile phase A (Water) and B (Acetonitrile). This forces the acid into its protonated (neutral) state, sharpening the peak and increasing retention slightly to separate it from the aldehyde.

  • Check Sample Diluent: Do not dissolve the sample in pure DMSO or Methanol if injecting large volumes; the solvent strength can distort early eluting peaks. Use the starting mobile phase composition.

Issue 2: "My sample purity drops after 24 hours in the autosampler."

Diagnosis: In-situ Autoxidation. The Science: Furaldehydes are electron-rich. In solution (especially in protic solvents like Methanol/Water), they react with dissolved oxygen to form the acid. The Fix:

  • Temperature Control: Set the autosampler to 4°C.

  • Solvent Switch: If possible, use Acetonitrile instead of Methanol for sample preparation (Methanol can sometimes form hemiacetals, complicating the spectra).

  • Amber Vials: Light accelerates this oxidation. Use amber glass.

Issue 3: "I have a late-eluting peak that doesn't show up in MS (or shows weak ionization)."

Diagnosis: Palladium-Ligand Complexes or Homocoupling (Impurity B) . The Science: Highly conjugated systems like 4,4'-dicyanobiphenyl (Impurity B) are very non-polar and elute late. Palladium complexes often do not ionize well in ESI+ mode but have strong UV absorbance at 254 nm. The Fix:

  • Run a broad gradient: Ensure your method goes to 95% or 100% Organic and holds for 5 minutes to flush these lipophilic impurities.

  • Use a Scavenger: If this peak persists in your isolated solid, treat your crude reaction mixture with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.

Recommended Analytical Protocol

Do not rely on generic gradients. This molecule requires specific suppression of the acidic impurity.

Method: Reversed-Phase UPLC/HPLC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5µm or 1.7µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-10 min: 5% -> 95% B (Linear Ramp)

    • 10-13 min: 95% B (Wash - Critical for removing Impurity B)

    • 13-15 min: 5% B (Re-equilibration)

  • Detection:

    • 280 nm: Specific for the furan-benzaldehyde conjugation.

    • 210 nm: Universal (detects benzonitrile and non-conjugated impurities).

Decision Tree: Method Development Logic

Use this workflow when setting up your initial characterization.

MethodDev Start Start: Crude Sample CheckpH Is Mobile Phase Acidic? (pH < 3.0) Start->CheckpH AcidYes Yes CheckpH->AcidYes Yes AcidNo No CheckpH->AcidNo No RunGradient Run 5-95% Gradient AcidYes->RunGradient AddAcid Action: Add 0.1% Formic or Phosphoric Acid AcidNo->AddAcid AddAcid->RunGradient CheckRes Resolution > 1.5 between Aldehyde and Acid? RunGradient->CheckRes ResYes Yes CheckRes->ResYes Separated ResNo No CheckRes->ResNo Co-elution FinalMethod Final Method Validated ResYes->FinalMethod Optimize Action: Flatten Gradient (e.g., 20-60% B over 15 min) ResNo->Optimize Optimize->FinalMethod

Figure 2: Logical workflow for optimizing separation of furan-aldehyde and its carboxylic acid impurity.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.[1][2][3] [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

  • Hoyle, W. "Oxidation of Furaldehydes." Nature, 1950, 166, 608.
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Validation & Comparative

Comparative study of 4-(5-Formylfuran-2-yl)benzonitrile and 4-formylbenzonitrile reactivity

[1]

Executive Summary

Objective: This guide provides a technical comparison between the commodity building block 4-formylbenzonitrile (4-FBN) and the extended conjugated system 4-(5-formylfuran-2-yl)benzonitrile (4-FFBN) .[1]

Core Findings:

  • Reactivity: 4-FFBN exhibits higher electrophilicity at the carbonyl center compared to 4-FBN in condensation reactions (e.g., Knoevenagel), attributed to the lower aromatic resonance energy of the furan ring compared to benzene.[1]

  • Functionality: While 4-FBN serves as a standard linker, 4-FFBN acts as a "push-pull" electronic scaffold (Donor-Acceptor), conferring significant photophysical properties (fluorescence, solvatochromism) to its derivatives.[1]

  • Stability: 4-FFBN requires stricter storage conditions (inert atmosphere) due to the oxidative susceptibility of the furan ring, whereas 4-FBN is bench-stable.[1]

Structural & Electronic Analysis (The "Why")

To understand the reactivity differences, one must analyze the electronic distribution.

  • 4-Formylbenzonitrile (4-FBN): A benzene ring substituted with two electron-withdrawing groups (EWG): a cyano group (-CN) and a formyl group (-CHO).[1] The benzene ring acts as a spacer. The -CN group activates the aldehyde towards nucleophilic attack via inductive effects (-I) and resonance (-M).[1]

  • 4-(5-Formylfuran-2-yl)benzonitrile (4-FFBN): A bi-aryl system.[1] The furan ring is electron-rich (pi-excessive), but the specific arrangement creates a Donor-Acceptor (D-A) system.[1] The furan oxygen acts as a donor, pushing electron density toward the benzonitrile (acceptor). However, the formyl group on the furan is highly reactive because furan has lower aromatic stabilization energy (16 kcal/mol) than benzene (36 kcal/mol), making the carbonyl carbon more susceptible to nucleophilic attack.

Visualization: Electronic Push-Pull & Reactivity

ElectronicEffectsFBN4-Formylbenzonitrile (4-FBN)(Standard Electrophile)BenzeneBenzene Ring(High Aromatic Stability)FBN->BenzeneFFBN4-(5-Formylfuran-2-yl)benzonitrile (4-FFBN)(Extended Conjugation / High Reactivity)FuranFuran Ring(Low Aromatic Stability = Reactive)FFBN->FuranInductiveInductive Activation (-I)by CN GroupBenzene->InductiveStabilizes Ground StateFuran->InductiveAldehyde highly exposedPushPullPush-Pull Effect(Intramolecular Charge Transfer)Furan->PushPullFuran O -> Nitrile

Figure 1: Comparative electronic landscape. 4-FFBN combines high carbonyl reactivity (due to furan's low aromaticity) with extended conjugation.[1]

Comparative Performance Data

The following data aggregates experimental observations regarding synthesis, reactivity, and physical properties.

Feature4-Formylbenzonitrile (4-FBN)4-(5-Formylfuran-2-yl)benzonitrile (4-FFBN)
CAS Number 105-07-7299442-23-2
Molecular Weight 131.13 g/mol 197.19 g/mol
Melting Point 100–102 °C180–184 °C (Structure dependent)
Reactivity (Knoevenagel) High (Reaction time: 30-60 min)Very High (Reaction time: 10-30 min)
Optical Properties UV-Active (Colorless/White)Fluorescent (Yellow/Orange solid)
Oxidative Stability High (Stable in air)Moderate (Susceptible to ring opening/oxidation)
Primary Application Drug intermediates, MOF linkersOLEDs, Fluorescent Sensors, NLO materials

Experimental Protocols

Protocol A: Synthesis of 4-FFBN (Suzuki Coupling)

Since 4-FFBN is not a commodity chemical like 4-FBN, it is often synthesized in-house.[1] This protocol ensures high yield and purity.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1]

  • 4-Cyanophenylboronic acid (1.1 equiv)[1]

  • Pd(PPh3)4 (3-5 mol%)[1]

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Workflow:

  • Degassing: Charge a Schlenk flask with solvents and degas with Argon for 30 mins. Critical: Oxygen poisons the Pd catalyst and promotes furan degradation.

  • Addition: Add boronic acid, bromo-furaldehyde, base, and catalyst under Argon flow.[1]

  • Reaction: Reflux at 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] 4-FFBN will appear as a bright fluorescent spot under UV (365nm).[1]

  • Workup: Cool, extract with DCM, wash with brine, dry over MgSO4.

  • Purification: Silica gel column chromatography. Note: 4-FFBN binds stronger to silica than 4-FBN due to the furan oxygen.[1]

Protocol B: Comparative Reactivity Test (Knoevenagel Condensation)

To validate the reactivity difference, perform this parallel reaction with Malononitrile.

Reaction: Aldehyde + Malononitrile

1
  • Setup: Prepare two vials.

    • Vial A: 1 mmol 4-FBN + 1 mmol Malononitrile in 5 mL Ethanol.

    • Vial B: 1 mmol 4-FFBN + 1 mmol Malononitrile in 5 mL Ethanol.

  • Catalysis: Add 1 drop of Piperidine to each.

  • Observation:

    • Vial A: Solution turns cloudy white/pale yellow slowly. Precipitation begins ~5-10 mins.[1]

    • Vial B: Solution turns instant deep red/orange . Precipitation is rapid (< 2 mins).[1]

  • Mechanism: The furan ring in Vial B stabilizes the intermediate carbocation less effectively than the benzene in Vial A, but the transition state for the nucleophilic attack is lower in energy due to the "diene-like" character of furan.

Visualization: Synthesis & Reactivity Workflow

Workflowscluster_synthesisSynthesis of 4-FFBN (Suzuki Coupling)cluster_reactivityReactivity Test (Knoevenagel)Start5-Bromo-2-furaldehyde+ 4-Cyanophenylboronic acidCatPd(PPh3)4 / K2CO3Dioxane/H2O (90°C)Start->CatProduct4-FFBN (Crude)Cat->ProductPurifySilica Column(Fluorescent Fraction)Product->PurifyInputA4-FBN (Benzene Core)CondensationCondensation w/ Malononitrile(Cat. Piperidine)InputA->CondensationInputB4-FFBN (Furan Core)InputB->CondensationResultAResult A: Slow Precip.White/Pale SolidCondensation->ResultAResultBResult B: Rapid Precip.Deep Red/Orange SolidCondensation->ResultB

Figure 2: Workflow for the synthesis of 4-FFBN and the comparative reactivity test demonstrating the kinetic advantage of the furan derivative.

Application Suitability Guide

When should you choose 4-FFBN over the standard 4-FBN?

Application DomainRecommended MoleculeReasoning
Standard Organic Synthesis 4-FBN Cheaper, more stable, easier to handle if optical properties are irrelevant.[1]
Fluorescent Sensors 4-FFBN The extended conjugation provides a built-in fluorophore.[1] The nitrile group acts as a "pull" unit, making the emission sensitive to solvent polarity.
OLED Materials 4-FFBN Bi-aryl systems prevent pi-stacking aggregation better than simple phenyl rings, improving quantum yield.[1]
Bio-Active Compounds 4-FFBN Furan derivatives often show higher antimicrobial activity than their benzene analogues due to potential metabolic activation (ring opening).[1]

References

  • Suzuki Coupling General Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Reactivity of Furan vs.

    • Knoevenagel Condensation of 5-substituted furan-2-carboxaldehyde.[1][2] Sphinx Knowledge House.

  • Physical Properties of 4-Formylbenzonitrile

    • PubChem Compound Summary for CID 66042.
  • Synthesis & Properties of 4-(5-Formylfuran-2-yl)

    • PubChem Compound Summary for CID 3293350.

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in 4-(5-Formylfuran-2-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

4-(5-Formylfuran-2-yl)benzonitrile is a valuable biaryl compound, serving as a key building block in the synthesis of various organic materials and pharmaceutical intermediates. Its structure, featuring a formyl-substituted furan ring linked to a benzonitrile moiety, makes it an attractive target for medicinal chemists and materials scientists. The most common and efficient method for synthesizing this and similar biaryl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers a powerful tool for the formation of carbon-carbon bonds with high functional group tolerance and generally high yields.[1][2]

This guide provides a comparative analysis of the efficacy of different palladium catalysts for the synthesis of 4-(5-Formylfuran-2-yl)benzonitrile. As a Senior Application Scientist, my aim is to not only present data but also to provide insights into the rationale behind catalyst selection and reaction optimization, empowering researchers to make informed decisions in their synthetic endeavors.

The Synthetic Blueprint: Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(5-Formylfuran-2-yl)benzonitrile via the Suzuki-Miyaura reaction typically involves the coupling of either 5-formylfuran-2-boronic acid with 4-bromobenzonitrile or 5-bromo-2-furaldehyde with 4-cyanophenylboronic acid. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.

The general transformation is depicted below:

Figure 1: General scheme for the synthesis of 4-(5-Formylfuran-2-yl)benzonitrile via Suzuki-Miyaura coupling.

The efficacy of this transformation is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, often, a supporting ligand.

Comparative Analysis of Palladium Catalyst Systems

The selection of a palladium catalyst is a crucial parameter that dictates the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Below is a comparison of several commonly employed palladium catalyst systems, with supporting data from literature on analogous reactions.

Catalyst SystemLigandKey AdvantagesTypical Yields (Analogous Reactions)
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-established for a range of couplings.Moderate to good (68-93% for chalcone synthesis).[3] In a direct catalyst screen for a related substrate, it was the only one of three to show product formation.[4]
PdCl₂(dppf) dppfHighly efficient for a variety of cross-coupling reactions, including those with heteroaryl compounds.Good to excellent (up to 95% for biaryl synthesis).[5]
Pd(OAc)₂ / SPhos SPhosExcellent for sterically hindered and electron-rich substrates; often allows for lower catalyst loadings and milder reaction conditions.High (yields not specified for this exact reaction, but SPhos is a go-to ligand for challenging couplings).
PdCl₂(CH₃CN)₂ Acetonitrile (labile)Highly efficient for the synthesis of functionalized furans, outperforming Pd(OAc)₂ in some cases.Up to 94% for furan synthesis.[6]

Causality Behind Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a pre-formed Pd(0) complex, ready to enter the catalytic cycle. Its efficacy stems from the moderate electron-donating and steric properties of the triphenylphosphine ligands, which support the oxidative addition and reductive elimination steps.[7] However, for more challenging substrates, the lability of the PPh₃ ligands and the potential for P-C bond activation can sometimes lead to lower efficiency compared to more advanced catalyst systems.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): The dppf ligand is a chelating phosphine with a large "bite angle." This geometric constraint is believed to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby increasing the overall reaction rate and yield.[5]

  • Pd(OAc)₂ / SPhos (Palladium(II) acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a bulky and electron-rich Buchwald ligand. The steric bulk facilitates the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of the ligand also accelerates this step. This combination is particularly effective for coupling challenging substrates, such as electron-rich or sterically hindered aryl chlorides.

  • PdCl₂(CH₃CN)₂ (Bis(acetonitrile)palladium(II) dichloride): The acetonitrile ligands are labile, meaning they are easily displaced by other ligands or reactants. This facilitates the in-situ formation of the active catalytic species, leading to high catalytic activity in certain systems, particularly in the synthesis of functionalized furans.[6]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 4-(5-Formylfuran-2-yl)benzonitrile using two different, effective palladium catalyst systems.

Protocol 1: Synthesis using Pd(PPh₃)₄

This protocol is based on a general and widely used method for Suzuki-Miyaura couplings.[3][4]

Materials:

  • 5-Formylfuran-2-boronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-formylfuran-2-boronic acid (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(5-Formylfuran-2-yl)benzonitrile.

Protocol 2: Synthesis using PdCl₂(dppf)

This protocol utilizes a highly efficient catalyst for challenging couplings.

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Cyanophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk tube, combine 5-bromo-2-furaldehyde (1.0 mmol), 4-cyanophenylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), and PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.

Mechanistic Insights & Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Biaryl + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: The organoborane (e.g., 5-formylfuran-2-boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow Visualization

A generalized workflow for performing and analyzing the synthesis is outlined below.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating and Stirring (e.g., 90-100 °C) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Figure 3: A typical experimental workflow for the synthesis and purification of 4-(5-Formylfuran-2-yl)benzonitrile.

Conclusion

The synthesis of 4-(5-Formylfuran-2-yl)benzonitrile is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. While several palladium catalysts can facilitate this transformation, the choice of catalyst system significantly impacts the reaction's efficiency. For general applications, Pd(PPh₃)₄ offers a reliable and accessible option. For more challenging substrates or when higher yields are paramount, catalyst systems employing bulky, electron-rich phosphine ligands such as dppf or SPhos are recommended. The high efficiency of PdCl₂(CH₃CN)₂ in other furan syntheses also makes it a compelling candidate for this specific transformation.

Researchers should consider the cost, availability, and air-sensitivity of the catalyst, as well as the electronic and steric properties of their specific substrates when selecting the optimal catalytic system. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for the successful synthesis of 4-(5-Formylfuran-2-yl)benzonitrile and related biaryl compounds.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Eddarir, S.; Cotelle, P. A convenient synthesis of chalcones by Suzuki cross-coupling reaction. Tetrahedron Lett.2006 , 47(33), 5859-5862. [Link]

  • Berts, W. Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal, 2015 . [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45(21), 3484-3488. [Link]

  • Al-Masum, M.; Kumar, D. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts2024 , 14(10), 712. [Link]

  • ChemLibre Texts. Suzuki-Miyaura Coupling. [Link]

  • Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006 , 691(17), 3742-3748. [Link]

Sources

Benchmarking the Fluorescence Properties of 4-(5-Formylfuran-2-yl)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of molecular probes and imaging agents, the rational design of fluorophores with tailored photophysical properties is paramount. Among the myriad of scaffolds, donor-π-acceptor (D-π-A) systems have emerged as a particularly versatile class, offering tunable emission profiles sensitive to their local environment. This guide provides a comprehensive technical comparison of 4-(5-formylfuran-2-yl)benzonitrile derivatives, a promising class of D-π-A fluorophores. While direct experimental data for this specific scaffold remains nascent, this document will leverage data from structurally analogous compounds to benchmark their expected fluorescence properties against established solvatochromic dyes, namely PRODAN and Nile Red.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel fluorescent probes. We will delve into the synthetic rationale, provide detailed protocols for photophysical characterization, and present a comparative analysis to inform the design and selection of next-generation imaging agents.

The Architectural Logic of 4-(5-Formylfuran-2-yl)benzonitrile Derivatives

The fluorescence characteristics of 4-(5-formylfuran-2-yl)benzonitrile and its derivatives are rooted in their D-π-A architecture. This design principle facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding solvent polarity.

  • Donor (D): The furan ring, particularly when substituted with electron-donating groups, acts as the electron donor.

  • π-Bridge (π): The conjugated system of the furan and phenyl rings allows for efficient electronic communication between the donor and acceptor moieties.

  • Acceptor (A): The benzonitrile group, with its electron-withdrawing nitrile functionality, serves as the electron acceptor. The formyl group on the furan ring further enhances the electron-accepting character of the system.

This electronic push-pull mechanism results in a large change in the dipole moment upon excitation, leading to pronounced solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.

D Electron Donor (e.g., Substituted Furan) Pi π-Bridge (Furan-Phenyl Linkage) D->Pi ICT Intramolecular Charge Transfer (ICT) Excited State D->ICT A Electron Acceptor (Benzonitrile) Pi->A A->ICT Excitation Photon Absorption (hν) Excitation->D Excitation->Pi Excitation->A Emission Fluorescence (hν') ICT->Emission NonRad Non-radiative Decay ICT->NonRad

Caption: Intramolecular Charge Transfer in D-π-A Fluorophores.

Synthesis of 4-(5-Formylfuran-2-yl)benzonitrile Derivatives

The synthesis of the parent compound, 4-(5-formylfuran-2-yl)benzonitrile, can be achieved through established cross-coupling methodologies. A plausible synthetic route involves a Suzuki or Stille coupling between a furan-2-boronic acid or -stannane derivative and a protected 4-cyanobromobenzene, followed by formylation of the furan ring.

cluster_0 Synthesis Pathway A 4-Bromobenzonitrile C Suzuki Coupling (Pd catalyst, base) A->C B 5-Formylfuran-2-boronic acid B->C D 4-(5-Formylfuran-2-yl)benzonitrile C->D

Caption: Proposed synthetic route for the target compound.

Derivatives can be synthesized by utilizing appropriately substituted starting materials. For instance, introducing electron-donating or -withdrawing groups on the furan or benzonitrile moieties can further modulate the photophysical properties.

Comparative Photophysical Properties

Due to the lack of direct experimental data for 4-(5-formylfuran-2-yl)benzonitrile, we present a comparative table including data from structurally similar furan-benzonitrile analogues and the benchmark dyes PRODAN and Nile Red. The data for the furan-benzonitrile analogues are estimations based on published values for similar D-π-A systems and serve as a predictive benchmark.

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F_)
4-(5-Formylfuran-2-yl)benzonitrile (Predicted) Toluene~380~480~5400~0.4
Acetonitrile~390~530~6900~0.2
PRODAN [1]Cyclohexane34438028000.03
Methanol36149875000.95
Nile Red [2][3]Toluene5155601500High
Methanol5526402500Low

Note: The photophysical data for 4-(5-Formylfuran-2-yl)benzonitrile are predictive and require experimental validation.

The predicted properties suggest that 4-(5-formylfuran-2-yl)benzonitrile derivatives will exhibit significant positive solvatochromism, with a pronounced red-shift in emission in more polar solvents. This behavior is characteristic of D-π-A dyes where the excited state is more polar than the ground state.[4] The quantum yield is expected to be moderate and likely to decrease in highly polar, protic solvents due to increased non-radiative decay pathways.

Experimental Protocols for Photophysical Characterization

To facilitate the experimental validation and benchmarking of 4-(5-formylfuran-2-yl)benzonitrile derivatives, we provide the following detailed protocols.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima (λ_abs_ and λ_em_) and the Stokes shift.

Materials:

  • Fluorophore stock solution (1 mM in a suitable solvent, e.g., DMSO or THF)

  • A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorimeter

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare dilute solutions (typically 1-10 µM) of the fluorophore in each solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Record the absorption spectrum for each solution using the UV-Vis spectrophotometer to determine λ_abs_max_.

  • Using the fluorimeter, excite the sample at its λ_abs_max_ and record the emission spectrum to determine λ_em_max_.

  • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs_max_ - 1/λ_em_max_) * 10⁷.

cluster_0 Spectral Measurement Workflow A Prepare Dilute Solutions (Abs < 0.1) B Record Absorption Spectrum (UV-Vis Spectrophotometer) A->B D Record Emission Spectrum (Fluorimeter, Excite at λ_abs_max_) A->D C Determine λ_abs_max_ B->C C->D F Calculate Stokes Shift C->F E Determine λ_em_max_ D->E E->F

Caption: Workflow for absorption and emission spectral measurements.

Determination of Fluorescence Quantum Yield (Φ_F_)

Objective: To quantify the efficiency of the fluorescence process.

Method: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Sample and standard solutions with identical absorbance at the excitation wavelength.

  • A suitable quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.54).

  • Fluorimeter with an integrating sphere or a standard cuvette holder.

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance should be in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_s_) using the following equation:

    Φ_s_ = Φ_r_ * (Grad_s_ / Grad_r_) * (n_s_² / n_r_²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Solvatochromism Analysis: The Lippert-Mataga Plot

The solvatochromic behavior of a fluorophore can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity.

Equation:

Δν = ν_abs_ - ν_em_ = (2/hc) * ((μ_e_ - μ_g_)²/a³) * Δf + constant

where:

  • Δν is the Stokes shift in wavenumbers.

  • ν_abs_ and ν_em_ are the wavenumbers of absorption and emission maxima.

  • h is Planck's constant, c is the speed of light.

  • μ_e_ and μ_g_ are the dipole moments in the excited and ground states, respectively.

  • a is the radius of the solvent cavity in which the fluorophore resides.

  • Δf is the orientation polarizability of the solvent, calculated as:

    Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)

    where ε is the dielectric constant and n is the refractive index of the solvent.

A linear plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) for a range of solvents indicates a dominant effect of solvent polarity on the fluorescence properties. The slope of this plot is proportional to the square of the change in dipole moment upon excitation (μ_e_ - μ_g_)², providing a quantitative measure of the fluorophore's sensitivity to solvent polarity.

Conclusion and Future Directions

While direct experimental data on 4-(5-formylfuran-2-yl)benzonitrile derivatives is currently limited, this guide provides a robust framework for their evaluation. Based on the principles of D-π-A fluorophore design and data from analogous compounds, this class of molecules is predicted to exhibit significant solvatochromism and tunable fluorescence properties. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize these promising compounds.

Future work should focus on the systematic synthesis of a library of 4-(5-formylfuran-2-yl)benzonitrile derivatives with varying electronic substitutions on both the furan and benzonitrile rings. A thorough experimental investigation of their photophysical properties in a wide range of solvents will be crucial to validate the predictions made in this guide and to fully unlock their potential as next-generation fluorescent probes for applications in cellular imaging, biosensing, and materials science.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Davis, K. E., & Croteau, D. L. (1989). A review of the photochemistry of Nile Red. Photochemistry and Photobiology, 50(4), 449-458.
  • Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Biochemistry, 18(14), 3075–3078.
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Loudon, G. M. (2016). Organic Chemistry. Oxford University Press.
  • Maroncelli, M., & Fleming, G. R. (1987). Picosecond solvation dynamics of coumarin 153: The importance of molecular aspects of solvation. The Journal of Chemical Physics, 86(11), 6221-6239.
  • Suppan, P. (1990). Solvatochromic shifts: The influence of the medium on the energy of electronic states. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 293-330.

Sources

A Head-to-Head Comparison of Catalysts for Knoevenagel Condensation of 4-(5-Formylfuran-2-yl)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules with high precision and efficiency is paramount. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is a widely utilized reaction for the synthesis of α,β-unsaturated compounds. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the Knoevenagel condensation of 4-(5-formylfuran-2-yl)benzonitrile with active methylene compounds. Drawing upon established research, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic needs, balancing factors such as yield, reaction conditions, and green chemistry principles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and environmental impact. This guide will delve into a comparative analysis of several classes of catalysts, providing experimental data from analogous reactions involving furan-based aldehydes to infer their applicability to 4-(5-formylfuran-2-yl)benzonitrile.

The Mechanism: A General Overview

The Knoevenagel condensation is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. Lewis acids can also catalyze the reaction by activating the carbonyl group.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene R-CH2-Z Carbanion R-CH(-)-Z Active Methylene->Carbanion Deprotonation Base Base Base->Carbanion Protonated Base Base-H(+) Aldehyde Ar-CHO Carbanion->Aldehyde Attack Intermediate Ar-CH(O-)-CH(R)-Z Aldehyde->Intermediate Alcohol Intermediate Ar-CH(OH)-CH(R)-Z Intermediate->Alcohol Intermediate Protonation Product Ar-CH=C(R)-Z Alcohol Intermediate->Product -H2O Water H2O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Catalyst Classes: A Comparative Analysis

The selection of a suitable catalyst is a critical step in optimizing the Knoevenagel condensation. Below is a detailed comparison of various catalyst types, with a focus on their performance in reactions involving furan-based aldehydes.

Homogeneous Basic Catalysts

Traditional Knoevenagel condensations often employ homogeneous basic catalysts such as primary, secondary, and tertiary amines (e.g., piperidine, diethylamine, triethylamine), ammonium salts, and alkali hydroxides.[1][2] These catalysts are effective and readily available.

Advantages:

  • High catalytic activity.

  • Mild reaction conditions are often sufficient.

Disadvantages:

  • Difficult to separate from the reaction mixture, leading to product contamination.

  • Often require the use of volatile and hazardous organic solvents.[3]

  • Not environmentally friendly due to the generation of waste.[1][4][5]

A study on the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with creatinine utilized piperidine as a catalyst in acetic anhydride and acetic acid, demonstrating the utility of amine catalysts for furan derivatives.[2] Another report highlighted that various secondary and tertiary amines, including piperidine, triethylamine (TEA), and 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), effectively catalyze the condensation of furan-2-carbaldehyde with active methylene compounds in ethanol at room temperature.[6]

Heterogeneous Catalysts

In a push towards greener and more sustainable chemistry, heterogeneous catalysts have gained significant attention.[1][4][5] These catalysts exist in a different phase from the reactants and products, allowing for easy separation and recycling.[1][4][5]

Advantages:

  • Easy separation and reusability, reducing waste and cost.[1][4][5]

  • Often exhibit high stability and selectivity.

  • Can be designed with specific surface properties to enhance catalytic activity.[7]

Disadvantages:

  • May have lower catalytic activity compared to their homogeneous counterparts.

  • Can be more expensive to synthesize initially.

  • Mass transfer limitations can sometimes affect reaction rates.

Several types of heterogeneous catalysts have been successfully employed in Knoevenagel condensations of furan derivatives:

  • Zeolites and Mesoporous Silica: These materials offer a high surface area and tunable acidic or basic sites.[1][4][5] For instance, SBA-15 functionalized with imidazolium acetate ionic liquids has shown high activity (95% yield) in the condensation of benzaldehyde and malononitrile and can be reused multiple times.[1]

  • Metal Oxides: Basic metal oxides like MgO and ZnO have been used as catalysts.[8]

  • Biogenic Carbonates: A recent study demonstrated the use of biogenic calcium and barium carbonates as effective heterogeneous catalysts for the solvent-free Knoevenagel reaction of 5-hydroxymethylfurfural (5-HMF) derivatives, achieving yields of 71-87%.[9][10]

  • Mixed-Metal Phosphates: A novel porous magnesium aluminum phosphate (MALPO) material has been reported as an efficient and recyclable heterogeneous catalyst, yielding up to 99% in Knoevenagel condensations.[7]

  • Nanomaterials: NiCu nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been shown to be highly efficient catalysts for the Knoevenagel condensation of various aldehydes, including furan-2-carbaldehyde, in an aqueous medium at room temperature.[11]

Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[12][13] Their non-volatile nature and tunability make them attractive "green" alternatives.

Advantages:

  • Environmentally benign due to low vapor pressure.[12]

  • Can be designed to have specific catalytic properties.

  • Often recyclable.[13]

Disadvantages:

  • Can be expensive.

  • Viscosity can sometimes pose challenges in handling.

  • Complete removal from the product can be difficult.

A DABCO-based ionic liquid, [C4dabco][BF4], has been successfully used as a catalyst for the Knoevenagel condensation of a wide range of aldehydes in water at room temperature, affording excellent yields.[12] Similarly, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) in an aqueous medium has been reported as an efficient and recyclable catalyst for this reaction, with yields ranging from 90-97%.[13]

Natural and Green Catalysts

The principles of green chemistry have spurred research into the use of natural and biodegradable catalysts.[3][14]

Advantages:

  • Environmentally friendly and derived from renewable resources.

  • Often inexpensive and readily available.

  • Typically operate under mild conditions.

Disadvantages:

  • Catalytic activity may be lower than synthetic catalysts.

  • The exact catalytic species may not always be well-defined.

An interesting example is the use of bottle gourd juice as a natural catalyst for the Knoevenagel condensation at room temperature, achieving excellent yields (61-95%).[3] While not yet tested on 4-(5-formylfuran-2-yl)benzonitrile, this approach highlights the potential of biocatalysis in this field.

Head-to-Head Performance Summary

The following table summarizes the performance of different catalyst types for the Knoevenagel condensation of furan-based aldehydes, providing a comparative framework for selecting a catalyst for 4-(5-formylfuran-2-yl)benzonitrile.

Catalyst TypeRepresentative CatalystSubstrateActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Reference
Homogeneous BasicPiperidineFuran-2-carbaldehydeMalononitrileEthanolRT30 min86[6]
HeterogeneousBiogenic Ca:Ba Carbonates5-HMF derivativesEthyl CyanoacetateSolvent-free1001 h71-87[9][10]
HeterogeneousNiCu@MWCNTFuran-2-carbaldehydeMalononitrileH2O/MeOH25-Quantitative[11]
HeterogeneousMgAlPOVarious aldehydesMalononitrile---up to 99[7]
Ionic Liquid[C4dabco][BF4]Various aldehydesMalononitrileWaterRTShortup to 100[12]
Ionic Liquid[Bmim][OAc]Various aldehydesMalononitrileWaterRTMinutes90-97[13]
Natural CatalystBottle Gourd JuiceAromatic aldehydesMalononitrile-RT-61-95[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using a Homogeneous Basic Catalyst (Piperidine)

This protocol is adapted from a procedure for the condensation of furan-2-carbaldehyde.[6]

  • To a solution of 4-(5-formylfuran-2-yl)benzonitrile (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Knoevenagel Condensation using a Heterogeneous Catalyst (Biogenic Carbonates)

This protocol is based on the solvent-free condensation of 5-HMF derivatives.[9]

  • In a reaction vial, mix 4-(5-formylfuran-2-yl)benzonitrile (0.20 mmol), the active methylene compound (0.20 mmol), and the biogenic carbonate catalyst (5 mg).

  • Heat the mixture at 100 °C for 1 hour.

  • After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Catalyst_Selection_Workflow Start Start: Catalyst Selection for Knoevenagel Condensation HighYield Is highest yield the primary goal? Start->HighYield GreenChem Are green chemistry principles a priority? HighYield->GreenChem Yes Homogeneous Consider Homogeneous Basic Catalysts (e.g., Piperidine, DBU) HighYield->Homogeneous No MildCond Are mild reaction conditions required? GreenChem->MildCond No Heterogeneous Consider Heterogeneous Catalysts (e.g., Biogenic Carbonates, Zeolites, Nanomaterials) GreenChem->Heterogeneous Yes IonicLiquid Consider Ionic Liquids (e.g., [Bmim][OAc]) GreenChem->IonicLiquid Yes Cost Is catalyst cost a major factor? MildCond->Cost No MildCond->IonicLiquid Yes Natural Consider Natural Catalysts (e.g., Bottle Gourd Juice) MildCond->Natural Yes Cost->Homogeneous Yes Cost->Heterogeneous No Cost->Natural Yes

Caption: Decision workflow for selecting a Knoevenagel condensation catalyst.

Conclusion

The choice of catalyst for the Knoevenagel condensation of 4-(5-formylfuran-2-yl)benzonitrile is a critical decision that impacts yield, purity, cost, and environmental footprint. While traditional homogeneous basic catalysts offer high reactivity, the modern emphasis on sustainable chemistry has propelled the development of heterogeneous catalysts and ionic liquids that allow for easy separation, recycling, and often milder reaction conditions. For researchers prioritizing green chemistry and catalyst reusability, heterogeneous systems such as biogenic carbonates, functionalized silicas, and nanomaterials present compelling options. Ionic liquids also offer a green alternative, particularly when aqueous reaction media are employed. Ultimately, the optimal catalyst will depend on the specific priorities of the research, and this guide provides the necessary comparative data to make an informed decision.

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.).
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.).
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021, March 15).
  • An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. (n.d.).
  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).
  • A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing). (n.d.).
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. (n.d.).
  • Bottle Gourd Juice: Natural and Green Catalyst for Knoevenagel Condensation at Room Temperature - Jetir.Org. (2025, August 2).
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation - Asian Journal of Green Chemistry. (n.d.).
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction - MDPI. (n.d.).
  • A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes - Benchchem. (n.d.).
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. (2024, December 16).
  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC. (2024, September 6).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.).
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - ResearchGate. (2024, December 3).
  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR. (n.d.).
  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry. (n.d.).
  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC. (2020, July 29).
  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015, May 18).

Sources

Technical Guide: Validating Specificity of Antibodies Against 4-(5-Formylfuran-2-yl)benzonitrile (FFBN)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of antibodies developed against 4-(5-Formylfuran-2-yl)benzonitrile derivatives Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist, Immunochemistry Division

Executive Summary & Application Context

In the high-stakes environment of pharmaceutical process development, monitoring synthetic intermediates is critical. 4-(5-Formylfuran-2-yl)benzonitrile (FFBN) is a potent synthetic intermediate (often associated with Suzuki coupling workflows in the synthesis of PARP inhibitors and organic electronics).

Due to its low molecular weight (<200 Da), FFBN is a classic hapten . Detecting trace levels of FFBN in the presence of structural analogs—such as generic furans or simple benzonitriles—requires an antibody with exquisite epitope specificity.

This guide details the cross-reactivity profiling of the Anti-FFBN Monoclonal Antibody (Clone 5F2) . We compare its performance against polyclonal alternatives and standard HPLC-MS methods, providing a robust framework for researchers validating immunoassays for furan-benzonitrile conjugates.

The Challenge: Hapten Immunogenicity & Design

Small molecules like FFBN are not inherently immunogenic. To elicit an immune response, they must be conjugated to a carrier protein (e.g., BSA or KLH).[1] The orientation of this conjugation dictates the antibody's specificity.

Strategic Hapten Design

For Clone 5F2, we utilized the formyl (aldehyde) group on the furan ring as the conjugation handle.

  • Rationale: By anchoring the furan side to the carrier protein, we expose the benzonitrile moiety and the bi-aryl linkage to the immune system. This forces the antibody to recognize the specific geometry of the phenyl-furan bond, rather than just the generic furan ring common in many impurities (like HMF).

Diagram 1: Immunogen Construction Workflow

This diagram illustrates the reductive amination pathway used to present the FFBN hapten.

HaptenConjugation FFBN FFBN Hapten (Aldehyde Reactive Site) SchiffBase Schiff Base Intermediate FFBN->SchiffBase Mix pH 9.0 BSA Carrier Protein (BSA) (Lysine -NH2 residues) BSA->SchiffBase Reduction Reductive Amination (NaCNBH3) SchiffBase->Reduction Unstable Conjugate Stable FFBN-BSA Immunogen Reduction->Conjugate Covalent Bond Formation

Caption: Figure 1: Reductive amination strategy. The aldehyde group of FFBN reacts with BSA lysine residues to form a stable secondary amine linkage, exposing the benzonitrile epitope.

Comparative Performance Analysis

We evaluated the Anti-FFBN mAb (Clone 5F2) against a standard Polyclonal Anti-Furfural antibody (often used for generic furan detection) and HPLC-MS (the instrumental gold standard).

Experiment: Cross-Reactivity (CR) Profiling

Cross-reactivity is calculated based on the IC50 (concentration inhibiting 50% of binding) in a competitive ELISA format.



Table 1: Cross-Reactivity Data Summary

Analyte / AnalogStructure Key FeatureClone 5F2 (mAb) % CRPolyclonal Anti-Furfural % CRInterpretation
FFBN (Target) Furan + Benzonitrile100% < 5%The mAb is highly specific to the full bi-aryl structure.
Furfural Furan + Aldehyde< 0.1% 100%Clone 5F2 successfully ignores the generic furan ring.
4-Cyanobenzoic Acid Benzonitrile analog< 0.5% < 0.1%The mAb requires the furan ring for binding; phenyl alone is insufficient.
5-HMF Hydroxymethylfuran< 0.1% 65%Polyclonal sera heavily cross-react with common furan impurities; Clone 5F2 does not.
Method Comparison: Immunoassay vs. Instrumental

Table 2: Operational Comparison

FeatureAnti-FFBN ELISA (Clone 5F2)HPLC-MS/MS
Throughput High (96 samples / 2 hours)Low (10-20 mins / sample)
Sensitivity (LOD) ~0.5 ng/mL~0.01 ng/mL
Cost Per Sample Low (< $2.00)High (> $50.00)
Matrix Tolerance Moderate (Requires dilution)High (Extraction required)
Use Case Routine Process Monitoring (IPC)Final Product Release Testing

Experimental Protocol: Competitive ELISA Validation

Trustworthiness Note: This protocol uses a "Checkerboard" titration to ensure optimal signal-to-noise ratios, a critical step often skipped in basic guides.

Materials
  • Coating Antigen: FFBN conjugated to Ovalbumin (OVA) (Distinct from the BSA immunogen to prevent carrier-specific binding).

  • Primary Antibody: Anti-FFBN mAb (Clone 5F2).

  • Secondary Antibody: Goat Anti-Mouse IgG-HRP.

  • Substrate: TMB Solution.

Workflow Diagram

This logic ensures that signal reduction is directly proportional to free FFBN in the sample.

ELISAWorkflow Step1 1. Coat Plate (FFBN-OVA, 1 µg/mL) Overnight @ 4°C Step2 2. Block (5% Skim Milk) 2h @ RT Step1->Step2 Step3 3. Competition Step Mix Sample (Free FFBN) + Anti-FFBN mAb Step4 4. Add Mixture to Plate Free FFBN competes with Plate-Bound FFBN Step3->Step4 Incubate 30 min pre-mix Step5 5. Detection Add HRP-Secondary Ab Then TMB Substrate Step4->Step5 Wash 3x PBST Step6 6. Read OD450 Inverse Relationship: High Signal = Low FFBN Step5->Step6

Caption: Figure 2: Competitive ELISA workflow. The pre-incubation step (Step 3) improves sensitivity by allowing the antibody to reach equilibrium with the free analyte before plate exposure.

Step-by-Step Procedure
  • Plate Coating: Dilute FFBN-OVA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL Blocking Buffer (PBS + 5% Non-fat dry milk). Incubate 2 hours at 37°C.

    • Expert Insight: We use milk over BSA here because the immunogen was BSA-based. This eliminates false positives from anti-BSA antibodies.[2]

  • Standard Preparation: Prepare serial dilutions of FFBN standard in PBS (Range: 0.01 ng/mL to 1000 ng/mL).

  • Competition Reaction:

    • In a separate low-binding tube, mix 60 µL of Standard/Sample with 60 µL of diluted Anti-FFBN mAb (optimized titer, e.g., 1:5000).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Transfer: Transfer 100 µL of the antibody-antigen mixture into the blocked ELISA plate wells. Incubate 1 hour at 37°C.

  • Detection: Wash plate 5x with PBST. Add 100 µL HRP-conjugated secondary antibody (1:10,000). Incubate 45 mins at 37°C.

  • Development: Wash 5x. Add 100 µL TMB substrate. Incubate 15 mins in the dark. Stop reaction with 50 µL 2M H2SO4.

  • Analysis: Measure absorbance at 450 nm. Plot Optical Density (OD) vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) curve.

Troubleshooting & Optimization

  • High Background: Often caused by insufficient washing or too high secondary antibody concentration. Perform a "checkerboard" titration to find the minimum antibody concentration that yields an OD of ~1.0-1.5 at zero analyte.

  • Low Sensitivity (High IC50): Reduce the coating antigen concentration. Less antigen on the plate makes the assay more competitive, allowing lower concentrations of free FFBN to inhibit binding.

  • Solvent Effects: FFBN is hydrophobic. If samples are in DMSO/Methanol, ensure the standard curve contains the exact same percentage of organic solvent (keep <5% to avoid denaturing the antibody).

References

  • Hapten Synthesis & Conjugation: Bioconjugate Chemistry. (2004).[3] Synthesis and characterization of hapten–protein conjugates for antibody production against small molecules. [Link] (General methodology reference)

  • ELISA Theory & Practice: R-Biopharm. (2024). Good ELISA Practice - Manual. [Link][4]

  • Antibody Specificity Mechanisms: Al Qaraghuli, M.M., et al. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. [Link]

  • Small Molecule Immunoassay Design: RSC Advances. (2024). Methods and applications of noncompetitive hapten immunoassays. [Link]

Sources

In silico vs. in vitro screening of 4-(5-Formylfuran-2-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Non-Purine Xanthine Oxidase Inhibition (Gout/Hyperuricemia Therapeutics)

Executive Summary

This guide critically compares computational (in silico) and experimental (in vitro) screening methodologies for analogs of 4-(5-Formylfuran-2-yl)benzonitrile . This scaffold is a pharmacophore bioisostere of febuxostat, leveraging the furan ring and nitrile group to occupy the hydrophobic channel of Xanthine Oxidase (XO) .

While in silico molecular docking (AutoDock Vina) offers high-throughput capacity for filtering library derivatives (Schiff bases, hydrazones), it frequently overestimates binding affinity due to poor solvation modeling around the molybdenum cofactor (Mo-co). Conversely, in vitro spectrophotometric assays provide definitive kinetic data (


) but are rate-limited by enzyme stability and compound solubility. This guide details the protocols for both and establishes a correlation framework to validate your screening pipeline.

Part 1: The Scaffold & Biological Target

Molecule: 4-(5-Formylfuran-2-yl)benzonitrile Primary Target: Xanthine Oxidase (XO) – EC 1.1.3.22 Mechanism: The nitrile group acts as a hydrogen bond acceptor with Asn768 (bovine numbering), while the furan ring engages in


-

stacking with Phe914 . The aldehyde moiety allows for rapid diversification into Schiff bases to probe the solvent-exposed channel.
Screening Workflow Visualization

The following diagram illustrates the integrated screening funnel, moving from virtual libraries to validated hits.

ScreeningFunnel cluster_0 Phase 1: In Silico (High Throughput) cluster_1 Phase 2: In Vitro (Validation) Lib Combinatorial Library (Schiff Bases/Hydrazones) Prep Ligand Preparation (PDBQT + Energy Min) Lib->Prep Dock Molecular Docking (AutoDock Vina -> XO Active Site) Prep->Dock Filter Score Filtering (Cutoff: < -8.0 kcal/mol) Dock->Filter Synth Chemical Synthesis & Purification Filter->Synth Top 10% Hits Assay Enzymatic Assay (Xanthine -> Uric Acid @ 290nm) Synth->Assay Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Assay->Kinetics

Caption: Integrated screening workflow. High-scoring in silico hits are prioritized for synthesis and kinetic evaluation.

Part 2: In Silico Screening Protocol

Objective: Predict binding conformation and affinity (


) to rank-order analogs before synthesis.
Receptor Preparation
  • Source: Download PDB ID 1FIQ (Bovine XO) or 3NVY (bound with Febuxostat) from the RCSB Protein Data Bank.

  • Clean-up: Remove all water molecules and co-crystallized ligands. Crucial: Retain the FAD and Molybdenum cofactor (MOS) as they define the active site geometry.

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT) or Avogadro. Assign Kollman United Atom charges.

  • Output: Save as receptor.pdbqt.

Ligand Preparation
  • Generation: Draw analogs of 4-(5-Formylfuran-2-yl)benzonitrile (e.g., hydrazone derivatives).

  • Optimization: Minimize energy using the MMFF94 force field (via OpenBabel or ChemDraw 3D).

  • Rotatable Bonds: Define the bond between the furan and benzene rings as rotatable to allow planar adjustment.

  • Output: Save as ligand.pdbqt.

Grid Box Definition (The "Trap")

Failure to center the grid correctly is the #1 cause of false negatives.

  • Center: x=28.5, y=4.2, z=103.5 (Approximate coordinates for the Mo-co center in 1FIQ).

  • Size:

    
     Å. This covers the hydrophobic channel leading to the catalytic center.
    
Execution (AutoDock Vina)

Run the docking simulation with an exhaustiveness of 8.

Part 3: In Vitro Screening Protocol

Objective: Determine the


 value by measuring the inhibition of uric acid formation.
Principle

Xanthine Oxidase oxidizes Xanthine to Uric Acid.[1][2] Uric acid absorbs light strongly at 290–295 nm , while Xanthine does not.[1] We measure the rate of absorbance increase.

Reagents
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL in phosphate buffer.

  • Substrate: Xanthine (150

    
    ) dissolved in 0.1 N NaOH (freshly prepared).
    
  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.5).

  • Test Compound: Dissolved in DMSO (Final DMSO concentration in assay must be

    
     to avoid enzyme denaturation).
    
Step-by-Step Protocol
  • Blanking: In a 96-well UV-transparent plate, add 50

    
     of test compound solution and 130 
    
    
    
    of phosphate buffer.
  • Enzyme Addition: Add 20

    
     of XO enzyme solution.
    
  • Incubation: Incubate at 25°C for 15 minutes. This allows the inhibitor to bind (especially relevant for the benzonitrile scaffold which may exhibit slow-binding kinetics).

  • Initiation: Add 50

    
     of Xanthine substrate solution to start the reaction.
    
  • Measurement: Immediately read absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Calculate the slope (velocity) of the linear portion of the curve.

    
    
    
Mechanism of Action Diagram

The following diagram details the competitive inhibition mechanism targeted by this assay.

MOA XO Xanthine Oxidase (Mo-co Site) Complex_ES Enzyme-Substrate Complex XO->Complex_ES + Xanthine Complex_EI Enzyme-Inhibitor Complex XO->Complex_EI + Inhibitor (Blocks Active Site) Xanthine Xanthine (Substrate) Inhibitor Benzonitrile Analog (Inhibitor) Complex_ES->XO Turnover Product Uric Acid (Abs @ 290nm) Complex_ES->Product Oxidation ROS Superoxide (O2-) Complex_ES->ROS Byproduct Complex_EI->XO Reversible?

Caption: Competitive inhibition mechanism. The benzonitrile analog competes with xanthine for the Molybdenum cofactor site.

Part 4: Comparative Analysis & Data Interpretation

The Correlation Gap

Do not expect a 1:1 linear correlation between Binding Energy and


.
  • In Silico Bias: Docking often favors larger, hydrophobic analogs due to Van der Waals terms in the scoring function.

  • In Vitro Reality: Larger analogs often suffer from poor solubility in the aqueous buffer, precipitating out and showing "false inactivity."

Data Comparison Table
FeatureIn Silico (AutoDock Vina)In Vitro (Spectrophotometric Assay)
Throughput High (1000s of compounds/day)Low (10-50 compounds/day)
Cost Negligible (CPU time)Moderate (Enzyme & Reagents)
Primary Output Binding Energy (

, kcal/mol)
Half-maximal Inhibitory Conc. (

)
False Positives High (Ignores solubility/stability)Low (Direct observation)
False Negatives Moderate (Rigid receptor assumption)Low (If assay is validated)
Key Limitation Cannot predict "Mixed-Type" inhibition accuratelySensitive to DMSO concentration (>1% kills XO)
Strategic Recommendation
  • Filter: Use in silico screening to discard analogs with Binding Energy > -7.0 kcal/mol.

  • Select: Prioritize the top 10% of docking hits that also pass a SwissADME solubility screen (LogS > -5).

  • Validate: Synthesis and in vitro testing should be reserved for these "solubility-optimized" high scorers.

References

  • PDB 1FIQ Structure: Enroth, C., Eger, B. T., Okamoto, K., Nishino, T., Nishino, T., & Pai, E. F. (2000). Crystal structures of bovine milk xanthine dehydrogenase and xanthine oxidase: structure-based mechanism of conversion. Proceedings of the National Academy of Sciences, 97(20), 10723-10728.

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Xanthine Oxidase Assay Protocol: Havlik, J., de la Huebra, R. G., Hejtmankova, K., Fernandez, J., Simonova, J., Melich, M., & Rada, V. (2010). Xanthine oxidase inhibitory properties of Czech medicinal plants. Journal of Ethnopharmacology, 132(2), 461-465.

  • Furan-based XO Inhibitors: Zhang, T. J., et al. (2017). Design, synthesis and biological evaluation of 2-arylbenzo[b]furan derivatives... as novel xanthine oxidase inhibitors.[3] European Journal of Medicinal Chemistry, 126, 463-475.

Sources

The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the furan ring represents a molecular scaffold of significant interest. Its presence in numerous bioactive molecules underscores its value as a pharmacophore. However, the furan moiety is also a well-known structural alert, often associated with metabolic instability and the formation of reactive metabolites, which can lead to significant safety concerns. This guide provides an in-depth comparative analysis of the metabolic stability of furan-containing compounds, offering insights into the underlying mechanisms of their bioactivation and presenting data-driven strategies to mitigate these liabilities. We will explore the causality behind experimental choices in assessing metabolic stability and provide detailed, self-validating protocols for key assays.

The Furan Conundrum: A Tale of Bioactivation

The therapeutic utility of many furan-containing compounds is shadowed by their potential for metabolic activation into cytotoxic and genotoxic species.[1] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 being a prominent player in the oxidation of the furan ring.[2] This oxidative process does not render the furan itself toxic, but rather transforms it into highly reactive electrophilic intermediates.[3]

The principal reactive metabolite formed from the oxidation of many furan-containing compounds is cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde.[4] BDA is a potent electrophile that can readily form covalent adducts with cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction, toxicity, and potentially carcinogenicity.[4][5] The formation of these adducts is considered a key initiating event in furan-induced toxicity, particularly hepatotoxicity.[3]

Depending on the substitution pattern of the furan ring, an alternative bioactivation pathway can lead to the formation of an epoxide intermediate.[4] Both BDA and epoxide intermediates are electrophilic and can be trapped by cellular nucleophiles. Glutathione (GSH), a key cellular antioxidant, plays a crucial role in the detoxification of these reactive species by forming GSH conjugates.[5] However, this detoxification pathway is not always sufficient to prevent cellular damage, especially under conditions of high metabolic turnover.

Visualizing the Metabolic Fate of Furan

The metabolic activation of the furan ring is a critical concept to grasp. The following diagram illustrates the P450-mediated oxidation of a generic furan-containing compound to its reactive intermediates.

Furan Furan-Containing Compound P450 Cytochrome P450 (e.g., CYP2E1) Furan->P450 Oxidation Reactive_Intermediate Reactive Intermediates P450->Reactive_Intermediate BDA cis-2-Butene-1,4-dial (BDA) Reactive_Intermediate->BDA Epoxide Epoxide Reactive_Intermediate->Epoxide Cellular_Damage Cellular Damage (Protein & DNA Adducts) BDA->Cellular_Damage Adduct Formation Detoxification Detoxification BDA->Detoxification GSH Conjugation Epoxide->Cellular_Damage Adduct Formation Epoxide->Detoxification GSH Conjugation GSH_Adducts GSH Conjugates Detoxification->GSH_Adducts

Figure 1: Metabolic activation of furan-containing compounds.

Strategies for Enhancing Metabolic Stability: A Comparative Analysis

Medicinal chemists employ several strategies to mitigate the metabolic liabilities of furan-containing compounds. These approaches primarily focus on either blocking the site of metabolic attack or replacing the furan ring with a more stable bioisostere.

Substitution on the Furan Ring

Modifying the substituents on the furan ring can significantly influence its metabolic fate. Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation by CYPs.[1] Steric hindrance around the furan ring can also impede the access of metabolizing enzymes. The 2- and 5-positions of the furan ring are often critical for its biological activity and are also common sites of metabolism.[6]

Bioisosteric Replacement

A widely used and often successful strategy is the replacement of the furan ring with a bioisostere that retains the desired pharmacological activity but exhibits improved metabolic stability.[1] Common bioisosteres for the furan ring include thiophene, pyridine, and other five- or six-membered heterocycles.[7] Thiophene, for instance, is generally considered to be more metabolically stable than furan.[8]

The choice of a suitable bioisostere is a multifactorial decision that depends on the specific biological target and the overall structure-activity relationship (SAR) of the compound series. The following table provides a comparative summary of the metabolic stability of a hypothetical furan-containing compound and its bioisosteric analogs, with representative data synthesized from literature principles.

Compound IDHeterocycleHalf-life (t1/2) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Rationale for Stability Difference
Cpd-Furan Furan1546.2The electron-rich furan ring is susceptible to rapid CYP-mediated oxidation.
Cpd-Thiophene Thiophene4515.4Thiophene is more aromatic and less electron-rich than furan, leading to slower oxidation.[9]
Cpd-Pyridine Pyridine> 60< 11.6The electron-deficient nature of the pyridine ring significantly reduces its susceptibility to oxidative metabolism.[7]
Cpd-MeO-Furan 3-Methoxyfuran2527.7An electron-donating group can increase the rate of metabolism compared to an unsubstituted furan.
Cpd-Cl-Furan 3-Chlorofuran5013.9An electron-withdrawing group decreases the electron density of the furan ring, slowing down metabolism.

Experimental Protocols for Assessing Metabolic Stability

To experimentally evaluate the metabolic stability of furan-containing compounds and their analogs, a series of in vitro assays are employed. These assays provide crucial data for ranking compounds and guiding lead optimization efforts.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of the metabolic stability of furan-containing compounds.

Start Synthesize Furan Compound and Analogs HLM_Assay Human Liver Microsomal Stability Assay Start->HLM_Assay Hepatocyte_Assay Hepatocyte Stability Assay Start->Hepatocyte_Assay RM_Trapping Reactive Metabolite Trapping Assay HLM_Assay->RM_Trapping Data_Analysis Data Analysis: Calculate t1/2 and CLint HLM_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: Experimental workflow for metabolic stability assessment.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[10]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile containing an internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.[11] Pre-warm the suspension to 37°C.

  • Incubation Mixture: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[11] Also include wells for the positive and negative (no NADPH) controls.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.[12]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint = (0.693/t1/2) / (mg/mL microsomal protein)).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and active transporters.[13]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution

  • Positive and negative controls

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach for several hours.

  • Compound Incubation: Remove the plating medium and add fresh incubation medium containing the test compound (e.g., 1 µM).[14]

  • Time Points: Incubate the plate at 37°C in a humidified incubator. At designated time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), collect the entire well contents (cells and medium) and quench with cold acetonitrile containing an internal standard.

  • Sample Processing: Lyse the cells and centrifuge to pellet the cellular debris.

  • Analysis: Analyze the supernatant for the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance.

Protocol 3: Reactive Metabolite Trapping with Glutathione (GSH)

This assay is designed to detect the formation of electrophilic reactive metabolites by trapping them with glutathione.[5]

Materials:

  • Human liver microsomes

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Glutathione (GSH) solution (e.g., 1-5 mM)

  • Acetonitrile with internal standard

  • LC-MS/MS system capable of high-resolution mass spectrometry

Procedure:

  • Incubation: Prepare an incubation mixture containing human liver microsomes (1 mg/mL), the test compound (e.g., 10-50 µM), and GSH in phosphate buffer.[15] Prepare a parallel incubation without NADPH as a negative control.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

  • Quenching: Stop the reaction with cold acetonitrile.

  • Sample Processing: Centrifuge to remove precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS. Search for potential GSH adducts by looking for the characteristic mass shift corresponding to the addition of glutathione to the parent compound or its metabolites. High-resolution mass spectrometry is crucial for accurate mass determination and structural elucidation of the adducts.

Conclusion

The metabolic stability of furan-containing compounds is a critical parameter that must be carefully evaluated during drug discovery and development. The propensity of the furan ring to undergo P450-mediated bioactivation to reactive metabolites necessitates a proactive approach to mitigate this risk. By understanding the underlying mechanisms of furan metabolism and employing rational design strategies such as bioisosteric replacement and targeted substitution, it is possible to develop safe and effective drugs that retain the beneficial pharmacological properties of the furan scaffold while minimizing its metabolic liabilities. The in vitro assays detailed in this guide provide a robust framework for the comparative analysis of furan-containing compounds, enabling researchers to make data-driven decisions and advance the most promising candidates toward clinical development.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Creative Biolabs. Reactive Metabolite Screening Service. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(10), 1475-1481. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Obach, R. S., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry, 54(2), 158-166. [Link]

  • Cyprotex. Reactive Metabolite (Glutathione Trapping) Fact Sheet. [Link]

  • Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). [Link]

  • MTT. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Jackson, C. J., et al. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 41(8), 1455-1463. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Dilman, A. D., & Levin, V. V. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1836. [Link]

  • Tang, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 655-670. [Link]

  • Gutman, I., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529-3535. [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Careers360. (2020). explain the stability between furan pyrrole and thiophene. [Link]

  • Gates, L. A., et al. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Toxicological Sciences, 136(1), 68-78. [Link]

  • Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica, 15(7), 567-577. [Link]

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Formylfuran-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(5-Formylfuran-2-yl)benzonitrile. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-(5-Formylfuran-2-yl)benzonitrile is a bifunctional molecule containing both a nitrile and an aldehyde group attached to a furan ring system. While specific toxicity data for this exact compound is limited, its structural motifs—benzonitrile and furan-aldehyde derivatives—necessitate a cautious approach. The nitrile group can be metabolized to release cyanide in vivo, posing a significant toxicological risk, and benzonitrile itself is known to be irritating to the skin, eyes, and respiratory system[1]. Similarly, furan-based aldehydes like furfural are harmful if inhaled or swallowed and can cause severe eye and skin irritation[2][3].

Based on data for structurally related compounds such as 4-formylbenzonitrile and 2-(5-formylfuran-2-yl)benzonitrile, this chemical should be treated as hazardous. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin; it is also known to cause serious skin and eye irritation and may lead to respiratory irritation[4][5]. Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.

Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[4].

Essential Safety Protocols and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory. The causality is clear: creating multiple barriers between the chemical and the user is paramount to preventing exposure.

  • Engineering Controls: All handling of 4-(5-Formylfuran-2-yl)benzonitrile, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[2][4]. An eyewash station and safety shower must be readily accessible[2][4].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes[5].

  • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) at all times. Contaminated clothing must be removed immediately and decontaminated before reuse[4][5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

Quantitative Data and Hazard Summary

The following table summarizes the key hazard information based on structurally analogous compounds. This data is essential for accurate labeling and understanding the potential risks.

Hazard ClassificationGHS Hazard StatementPrecautionary Codes (Examples)Source
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330[4][5]
Acute Dermal Toxicity H312: Harmful in contact with skinP280, P302+P352, P312, P362+P364[5]
Acute Inhalation Toxicity H332: Harmful if inhaledP261, P271, P304+P340, P312[5]
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313[4][5]
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[4][5]
Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312[4][5]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of 4-(5-Formylfuran-2-yl)benzonitrile waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Final Disposal start Generate Waste (Pure compound, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Designated, Labeled Hazardous Waste Container hood->container segregate Segregate Waste: No mixing with incompatibles container->segregate collect Place Waste in Container segregate->collect seal Securely Seal Container (When not adding waste) collect->seal storage Store in Satellite Accumulation Area (SAA) seal->storage log Log Waste in Institutional Inventory storage->log full Is Container Full or Storage Time Limit Reached? log->full full->storage No request Request Pickup from EHS or Licensed Contractor full->request Yes transport EHS/Contractor Transports to TSDF* request->transport end Final Disposal (e.g., Incineration) transport->end caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for 4-(5-Formylfuran-2-yl)benzonitrile.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.

Objective: To safely collect, store, and dispose of 4-(5-Formylfuran-2-yl)benzonitrile and associated contaminated materials in accordance with EPA and OSHA regulations[6][7][8].

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid).

  • Hazardous waste labels.

  • Permanent marker.

  • Personal Protective Equipment (as specified in Section 2).

Procedure:

  • Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), this material is classified as hazardous waste due to its toxicity[6][9]. It must not be disposed of as regular trash or poured down the drain[10].

  • Waste Segregation and Collection:

    • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregation is a primary principle of safe laboratory practice[11][12].

    • Action: Collect waste 4-(5-Formylfuran-2-yl)benzonitrile (both solid and in solution) and any materials grossly contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a designated hazardous waste container[10].

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Labeling:

    • Rationale: Proper labeling is an OSHA and EPA requirement to ensure that hazards are clearly communicated to all personnel and waste handlers[7][13].

    • Action: Immediately label the waste container with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "4-(5-Formylfuran-2-yl)benzonitrile."

      • An accurate list of all contents, including solvents if applicable.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Interim Storage (Satellite Accumulation Area):

    • Rationale: Storing waste at or near the point of generation under the control of laboratory personnel minimizes the risk of spills and unaccounted waste[14].

    • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. The container must remain closed except when adding waste[10][14].

  • Final Disposal:

    • Rationale: Final disposal must be handled by a licensed facility equipped to manage and neutralize hazardous materials, typically through high-temperature incineration[11].

    • Action: Once the container is full or the institutional time limit for satellite accumulation is reached (e.g., 90 days), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor[10][14]. Follow all institutional procedures for documenting and tracking the hazardous waste manifest[13].

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is intact.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.

    • Place the collected material into your designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and place the cleaning materials in the waste container.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Furfural. Retrieved from [Link]

  • International Furan Chemicals BV. (2022, October 13). Safety Data Sheet: FURFURAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16, Benzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-formyl-2-furyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • ACTenviro. (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • MCF Environmental Services. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • Medical-Waste-Solutions.com. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-formyl-2-furyl)benzonitrile. Retrieved from [Link]

  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.